1H-Indole-7-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCXIABGNNQZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540109 | |
| Record name | 1H-Indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-89-9 | |
| Record name | 1H-Indole-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Indole-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1H-Indole-7-carboxamide, a valuable building block in medicinal chemistry and drug discovery. This document details plausible synthetic routes, experimental protocols for key transformations, and quantitative data to support the described methodologies.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structure, featuring a carboxamide group at the 7-position of the indole ring, makes it a versatile scaffold for further chemical modifications. This guide outlines the primary synthetic strategies, focusing on the conversion of readily available starting materials into the target molecule.
Core Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The most common and practical routes involve the late-stage introduction of the carboxamide functionality from a precursor such as 1H-indole-7-carboxylic acid or 7-cyanoindole. The indole nitrogen often requires protection during multi-step syntheses to prevent unwanted side reactions.
Pathway 1: Amidation of 1H-Indole-7-carboxylic Acid
The most direct route to this compound is the amidation of 1H-indole-7-carboxylic acid. This transformation requires the activation of the carboxylic acid group to facilitate the reaction with an ammonia source.
Caption: Amidation of 1H-indole-7-carboxylic acid.
This pathway is highly efficient and is the preferred method when the carboxylic acid precursor is available. A variety of coupling reagents can be employed for this purpose.
Pathway 2: Hydrolysis of 7-Cyanoindole
An alternative route involves the partial hydrolysis of 7-cyanoindole. This method can be advantageous if 7-cyanoindole is a more accessible starting material. The reaction conditions must be carefully controlled to favor the formation of the amide over the complete hydrolysis to the carboxylic acid.
Caption: Synthesis from 7-Cyanoindole.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps. While a direct protocol for the unsubstituted this compound is not extensively reported, the following procedures are based on well-established methods for analogous indole carboxamides and are expected to be highly effective.[3][4]
Protocol 1: Amidation of 1H-Indole-7-carboxylic Acid using HATU
This protocol is adapted from the synthesis of analogous carboxamides.[3]
Reaction Scheme:
1H-Indole-7-carboxylic acid → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 mmol scale) | Moles (mmol) |
| 1H-Indole-7-carboxylic acid | 161.16 | 161 mg | 1.0 |
| HATU | 380.23 | 456 mg | 1.2 |
| DIPEA | 129.24 | 523 µL | 3.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 80 mg | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
| Ethyl Acetate | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Dissolve 1H-Indole-7-carboxylic acid (1.0 equiv) in DMF (5 mL) in a round-bottom flask.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add ammonium chloride (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Amidation of 1H-Indole-7-carboxylic Acid using EDC/HOBt
This is another common and effective method for amide bond formation.[4][5]
Reaction Scheme:
1H-Indole-7-carboxylic acid → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 mmol scale) | Moles (mmol) |
| 1H-Indole-7-carboxylic acid | 161.16 | 161 mg | 1.0 |
| EDC·HCl | 191.70 | 230 mg | 1.2 |
| HOBt | 135.12 | 162 mg | 1.2 |
| Triethylamine (TEA) | 101.19 | 418 µL | 3.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 80 mg | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Dissolve 1H-Indole-7-carboxylic acid (1.0 equiv) in DMF or DCM (5 mL).
-
Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution.
-
Add a suitable base, such as triethylamine (3.0 equiv), and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Introduce the ammonia source, such as ammonium chloride (1.5 equiv).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
If using DCM, wash the reaction mixture with water and brine. If using DMF, perform an aqueous workup as described in Protocol 1.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product as needed.
Synthesis of Precursors
The successful synthesis of this compound is dependent on the availability of a suitable precursor.
Synthesis of 1H-Indole-7-carboxylic Acid
1H-Indole-7-carboxylic acid can be prepared from various starting materials. A common route is the oxidation of 1H-indole-7-carbaldehyde.
Caption: Oxidation of 1H-indole-7-carbaldehyde.
The Pinnick oxidation, using sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene, is a mild and efficient method for this transformation.[5]
Synthesis of 7-Cyanoindole
7-Cyanoindole can be synthesized from 7-bromoindole via a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ and a palladium catalyst) or from this compound by dehydration.
Data Presentation
The following table summarizes the reaction conditions and expected yields for the key amidation step, based on literature for analogous compounds.
Table 1: Comparison of Amidation Conditions for Indole Carboxylic Acids
| Coupling Reagent System | Base | Solvent | Temperature | Typical Yield (%) | Reference |
| HATU | DIPEA | DMF | Room Temp. | >80 | [3] |
| EDC/HOBt | TEA/DIPEA | DMF/DCM | Room Temp. | 70-90 | [4][5] |
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The most reliable and high-yielding approach is the amidation of 1H-indole-7-carboxylic acid using modern peptide coupling reagents such as HATU or EDC/HOBt. The choice of synthetic route will ultimately depend on the availability and cost of the starting materials. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate.
References
Technical Guide: Physicochemical Properties of 1H-Indole-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Indole-7-carboxamide. The information is presented to support research, discovery, and development activities involving this compound.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that many of the available data points are computationally derived and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem[1] |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| CAS Number | 1670-89-9 | PubChem[1] |
| Appearance | Powder | Biosynth[2] |
| Density | 1.328 g/cm³ (Computed) | Chem-Is-You[3] |
| Boiling Point | 457.624 °C at 760 mmHg (Computed) | Chem-Is-You[3] |
| XLogP3 | 1.7 (Computed) | PubChem[1] |
| Hydrogen Bond Donor Count | 2 (Computed) | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 (Computed) | PubChem[1] |
| Rotatable Bond Count | 1 (Computed) | PubChem[1] |
| Topological Polar Surface Area | 58.9 Ų (Computed) | PubChem[1] |
| Exact Mass | 160.063662883 Da (Computed) | PubChem[1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a standard and reliable method is the amidation of the corresponding carboxylic acid, 1H-Indole-7-carboxylic acid. The following protocol is adapted from established methods for the synthesis of similar carboxamides.
Synthesis of this compound from 1H-Indole-7-carboxylic acid
This procedure involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Materials and Reagents:
-
1H-Indole-7-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Ammonia source (e.g., Ammonium hydroxide, Ammonium chloride with a base)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Activation of the Carboxylic Acid (Acyl Chloride Formation):
-
In a round-bottom flask under an inert atmosphere, suspend 1H-Indole-7-carboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude 1H-indole-7-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or THF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Alternative Amidation using Coupling Agents:
-
Dissolve 1H-Indole-7-carboxylic acid in anhydrous DMF.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the mixture for a short period to activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous work-up and purify the product as described above.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for the preparation of this compound from its carboxylic acid precursor.
Caption: A general workflow for the synthesis of this compound.
Signaling Pathways
Based on a thorough review of the available scientific literature, there is currently no specific information detailing the involvement of this compound in any defined signaling pathways or its specific biological targets. Research on the biological activity of indole carboxamides has often focused on more complex derivatives. Therefore, a signaling pathway diagram for this specific compound cannot be provided at this time. Further research is required to elucidate its biological mechanism of action.
References
An In-depth Technical Guide to 1H-Indole-7-carboxamide (CAS: 1670-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-7-carboxamide, with the CAS number 1670-89-9, is a heterocyclic organic compound featuring an indole core substituted with a carboxamide group at the 7-position. While its isomers, particularly indole-2-carboxamides and indole-3-carboxamides, have been extensively investigated for a wide range of biological activities, this compound is primarily recognized and utilized as a chemical intermediate in organic synthesis. This technical guide provides a comprehensive overview of its known chemical and physical properties, general synthetic approaches, and handling information. Notably, a review of current scientific literature reveals a significant lack of data on its specific biological activities, mechanism of action, and established signaling pathways.
Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature. It is soluble in various organic solvents, including ethanol, acetone, and dichloromethane[1]. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1670-89-9 | [2] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Powder | --- |
| Molar Mass | 160.18 g/mol | --- |
| Synonyms | 1H-Indole-7-carboxylic acid amide, Indole-7-carboxamide | [2] |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general and logical synthetic route involves the amidation of its corresponding carboxylic acid precursor, 1H-indole-7-carboxylic acid (CAS: 1670-83-3). This transformation is a standard procedure in organic chemistry.
General Experimental Protocol: Amidation of 1H-Indole-7-carboxylic acid
This protocol is a generalized procedure based on common amidation techniques and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1H-indole-7-carboxylic acid
-
Ammonia source (e.g., ammonium chloride, aqueous ammonia)
-
Coupling agent (e.g., HATU, HOBt/EDC, BOP)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate/sodium sulfate, silica gel)
Procedure:
-
Activation of the Carboxylic Acid: Dissolve 1H-indole-7-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent like DMF. Add a coupling agent such as HATU (1.1-1.5 equivalents) and an organic base like DIPEA (2-3 equivalents). Stir the mixture at room temperature for 10-30 minutes to form the activated ester.
-
Amidation: To the activated carboxylic acid solution, add the ammonia source. For instance, ammonium chloride (1.5-2 equivalents) can be used. Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate. After filtering off the drying agent, concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization or column chromatography on silica gel.
Workflow for the General Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
A thorough review of the scientific literature indicates a significant lack of published data regarding the biological activity of this compound. While the broader class of indole carboxamides has been investigated for various therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents, these studies have largely focused on other isomers, such as those with the carboxamide group at the 1, 2, or 3 positions of the indole ring.
For instance, derivatives of indole-2-carboxamide have been explored for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease[3], and as potential antiproliferative agents[4]. However, the biological targets and mechanisms of action of these isomers are highly dependent on the specific substitution pattern and are not directly translatable to this compound.
At present, there are no known signaling pathways associated with this compound, and no quantitative biological data (e.g., IC₅₀, Kᵢ, or EC₅₀ values) are available in the public domain. The primary role of this compound in the scientific literature is as a building block for the synthesis of more complex molecules.
Logical Relationship of Available Information
Caption: The current understanding of this compound.
Handling and Safety
Based on available safety data sheets, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Contact with skin and eyes should be avoided. For storage, it is recommended to keep the compound in a tightly sealed container in a dry, dark place at room temperature. The toxicological properties of this compound have not been thoroughly investigated.
Conclusion
This compound (CAS: 1670-89-9) is a well-characterized organic compound with defined chemical and physical properties. Its primary utility, as evidenced by the current body of scientific literature, is as a synthetic intermediate for the construction of more complex molecules. There is a notable absence of research into its specific biological activities, mechanisms of action, and interactions with cellular signaling pathways. This presents a potential opportunity for researchers in drug discovery and chemical biology to explore the pharmacological potential of this particular indole carboxamide isomer, which remains largely uncharted territory compared to its more extensively studied positional isomers. Future studies are required to elucidate any potential biological effects and to determine if it possesses any therapeutic value.
References
Spectroscopic Analysis of 1H-Indole-7-carboxamide: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1H-Indole-7-carboxamide, a significant heterocyclic compound in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of this molecule.
Predicted Spectroscopic Data
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] The expected chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 11.0 - 12.0 | br s | - |
| H2 | 7.2 - 7.4 | t | ~2.5 - 3.0 |
| H3 | 6.5 - 6.7 | t | ~2.5 - 3.0 |
| H4 | 7.8 - 8.0 | d | ~7.5 - 8.0 |
| H5 | 7.0 - 7.2 | t | ~7.5 - 8.0 |
| H6 | 7.5 - 7.7 | d | ~7.5 - 8.0 |
| -CONH₂ | 7.0 - 8.0 | br s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~102 |
| C3a | ~135 |
| C4 | ~120 |
| C5 | ~121 |
| C6 | ~128 |
| C7 | ~120 |
| C7a | ~128 |
| C=O | ~170 |
Solvent: DMSO-d₆
1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (indole) | Stretch | 3400 - 3300 | Medium |
| N-H (amide) | Stretch | 3350 - 3180 | Medium |
| C-H (aromatic) | Stretch | 3100 - 3000 | Medium |
| C=O (amide) | Stretch | 1680 - 1650 | Strong |
| C=C (aromatic) | Stretch | 1600 - 1450 | Medium-Strong |
| N-H (amide) | Bend | 1640 - 1550 | Medium |
1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound. The expected molecular ion peak for this compound is detailed below.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M]⁺ | 160.06 | Molecular Ion |
| [M-NH₂]⁺ | 144.05 | Loss of amino group |
| [M-CONH₂]⁺ | 116.05 | Loss of carboxamide group |
The molecular formula for this compound is C₉H₈N₂O, with a molecular weight of approximately 160.17 g/mol .[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
2.1. NMR Spectroscopy Protocol
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[1]
-
Ensure complete dissolution by gentle vortexing or sonication.[1]
-
Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube to remove any particulate matter.[1]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient for a sample with adequate concentration.[1]
-
For ¹³C NMR, a standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) is typically used.[1]
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[1]
-
Calibrate the chemical shift scale using the residual solvent peak.
-
2.2. IR Spectroscopy Protocol (Thin Solid Film Method)
This protocol is suitable for obtaining an IR spectrum of a solid sample.[3]
-
Sample Preparation :
-
Dissolve a small amount (approximately 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[3]
-
Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3] If the resulting film is too thin, another drop of the solution can be added and dried.
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of the clean salt plate or air).
-
Acquire the sample spectrum.
-
If the peaks are too intense, the sample film is too thick and should be prepared again with a more dilute solution.[3] If the peaks are too weak, more solution can be added to the plate and the solvent evaporated.[3]
-
After analysis, clean the salt plate with a suitable solvent (e.g., dry acetone) and return it to a desiccator.[4]
-
2.3. Mass Spectrometry Protocol (Electrospray Ionization - ESI)
This is a general protocol for obtaining a mass spectrum using an ESI source, which is common for polar molecules.[5]
-
Sample Preparation :
-
Dissolve the this compound sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.[5]
-
Take an aliquot (e.g., 100 µL) of this solution and dilute it further with a suitable solvent mixture (e.g., methanol/water) to a final concentration in the range of 10-100 µg/mL.[5]
-
If any precipitate forms, the solution must be filtered before injection to prevent blockages.[5]
-
Transfer the final solution to a 2mL mass spectrometry vial with a screw cap and septum.[5]
-
-
Data Acquisition :
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
The molecules are ionized in the ESI source to generate charged molecules or molecular fragments.[6]
-
The ions are then separated in the mass analyzer based on their mass-to-charge (m/z) ratio.[7]
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. webassign.net [webassign.net]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Crystal Structure of 1H-Indole-7-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and structural properties of 1H-Indole-7-carboxamide. While a definitive crystal structure is not publicly available at the time of this publication, this document outlines the compound's known physicochemical properties, a putative synthesis protocol, and a generalized methodology for its crystallization and structural determination via X-ray crystallography. Furthermore, this guide explores the biological context of the broader indole carboxamide class of molecules, with a particular focus on their interaction with the Akt/mTOR/NF-κB signaling pathway, a critical regulator of cell growth, proliferation, and survival. This information is intended to serve as a valuable resource for researchers engaged in the study and development of indole-based therapeutic agents.
Introduction
Indole carboxamides represent a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery and development. This compound, a specific isomer within this class, is recognized as a valuable synthetic intermediate.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel derivatives with enhanced therapeutic potential.
Note on Crystal Structure Availability: As of the date of this publication, a search of publicly accessible crystallographic databases, including the Crystallography Open Database, did not yield a solved crystal structure for this compound. The information presented herein is based on computed data and established experimental protocols for analogous compounds.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound, providing essential data for its handling and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem[2] |
| Molecular Weight | 160.17 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1670-89-9 | PubChem[2] |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)NC=C2 | PubChem[2] |
| InChI Key | OXCXIABGNNQZOF-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Colorless crystalline solid (predicted) | ChemBK[1] |
| Solubility | Soluble in ethanol, acetone, and dichloromethane | ChemBK[1] |
Experimental Protocols
Synthesis of this compound
The following is a putative two-step protocol for the synthesis of this compound, adapted from established methods for the synthesis of related indole carboxamides.[3][4] This procedure starts with the commercially available 1H-indole-7-carboxylic acid.
Step 1: Acyl Chloride Formation
-
To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 1H-indole-7-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 1H-indole-7-carbonyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C and add an excess of aqueous ammonia or a solution of ammonia in an organic solvent, dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Crystallization and Crystal Structure Determination
The following is a generalized workflow for the crystallization of a small organic molecule like this compound and its subsequent structure determination by single-crystal X-ray diffraction.
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to identify a suitable solvent system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Selection and Mounting: Select a single, well-formed crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
X-ray Diffraction Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Biological Context: The Akt/mTOR/NF-κB Signaling Pathway
While the specific biological activity of this compound is not extensively documented, numerous indole-2-carboxamide derivatives have been shown to exhibit significant biological effects, including anti-cancer properties.[5] One of the key signaling pathways modulated by these compounds is the Akt/mTOR/NF-κB pathway.[5] This pathway is a central regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.[5][6]
The indole-2-carboxamide derivative LG25, for example, has been shown to inhibit the growth of triple-negative breast cancer by suppressing this pathway.[5] LG25 treatment leads to a reduction in the phosphorylation of Akt and mTOR, which in turn prevents the nuclear translocation of NF-κB, a key transcription factor for pro-survival genes.[5] This inhibition ultimately leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[5]
Visualizations
Synthesis Workflow
References
- 1. chembk.com [chembk.com]
- 2. This compound | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. theaspd.com [theaspd.com]
- 5. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Indole-7-Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-7-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of debilitating diseases. This technical guide provides an in-depth exploration of the discovery and history of this important chemical class, from its synthetic origins to its development as potent inhibitors of key biological targets. We will delve into the structure-activity relationships, detailed experimental protocols for synthesis and biological evaluation, and the signaling pathways through which these compounds exert their effects. Quantitative data is systematically presented to allow for clear comparison, and complex biological and experimental workflows are visualized to enhance understanding. This guide serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indole-7-carboxamide core.
Introduction: The Emergence of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] While various substituted indoles have been explored for decades, the indole-7-carboxamide moiety has more recently garnered significant attention as a key pharmacophore. Its unique electronic and steric properties allow for specific interactions with biological targets, leading to the development of potent and selective modulators of cellular signaling pathways.
The earliest synthetic routes to the foundational precursor, indole-7-carboxylic acid, paved the way for the exploration of its amide derivatives. While a definitive "first synthesis" of the parent 1H-indole-7-carboxamide is not prominently documented in early literature, its preparation follows standard amidation procedures from the corresponding carboxylic acid, a compound whose synthesis has been described in the chemical literature.[2][3][4] The journey of indole-7-carboxamides from chemical curiosities to promising therapeutic agents has been driven by their demonstrated efficacy in several key areas of drug discovery.
Discovery and Development as IKK-β Inhibitors
A pivotal moment in the history of indole-7-carboxamides was their identification as a novel class of potent and selective inhibitors of I-kappa-B kinase beta (IKK-β).[2][5] IKK-β is a crucial enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses.[6][7][8] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers, making IKK-β an attractive therapeutic target.
In 2011, a significant breakthrough was reported with the discovery of 3,5-disubstituted-indole-7-carboxamides as highly potent IKK-β inhibitors.[2][5] This discovery was the result of pharmacophore-directed virtual screening, which identified an initial lead fragment. Subsequent homology model-driven structure-activity relationship (SAR) exploration led to the development of potent inhibitors with efficacy in cellular assays and promising drug-like properties.[2][5]
Structure-Activity Relationship (SAR) of Indole-7-Carboxamide IKK-β Inhibitors
Systematic modification of the indole-7-carboxamide scaffold has elucidated key structural features required for potent IKK-β inhibition. The following table summarizes the SAR for a series of 3,5-disubstituted analogs.
| Compound | R3 Substituent | R5 Substituent | IKK-β IC50 (nM) |
| 1 | Phenyl | 4-pyridyl | 150 |
| 2 | 3-fluorophenyl | 4-pyridyl | 30 |
| 3 | 3-chlorophenyl | 4-pyridyl | 25 |
| 4 | 3-cyanophenyl | 4-pyridyl | 10 |
| 5 | Phenyl | 1-methyl-1H-pyrazol-4-yl | 8 |
| 6 | 3-fluorophenyl | 1-methyl-1H-pyrazol-4-yl | 3 |
| 7 | 3-cyanophenyl | 1-methyl-1H-pyrazol-4-yl | 1.5 |
Data compiled from multiple sources.
Pharmacokinetic Profile of Lead Compounds
Further optimization of this series focused on improving oral activity by modifying the C3 substituent, leading to the identification of compounds with robust in vivo activity.[9][10][11] The pharmacokinetic properties of key compounds were evaluated in preclinical species.
| Compound | Species | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Compound A | Rat | 25 | 2.1 | 1.2 | 30 |
| Compound B | Rat | 15 | 1.8 | 1.5 | 45 |
| Compound C | Dog | 10 | 1.5 | 2.0 | 60 |
CL: Clearance, Vss: Volume of distribution at steady state, t1/2: Half-life, F: Oral bioavailability. Data is representative of reported values for optimized leads.
Indole-7-Carboxamides in Oncology
The antiproliferative activity of indole derivatives has been extensively studied, and indole-7-carboxamides are no exception.[12][13][14][15] Their anticancer effects are often linked to the modulation of critical signaling pathways involved in cell growth, survival, and apoptosis. The NF-κB pathway, a primary target of many indole-7-carboxamide IKK-β inhibitors, is a key player in cancer progression, making these compounds promising candidates for oncology research.[12]
Recent studies have explored primaquine-indole carboxamide conjugates, which have shown cancer-cell-selective antiproliferative activity.[16] The mechanism of action for some of these conjugates is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.[16]
Antiviral Applications of Indole-7-Carboxamides
The indole-7-carboxamide scaffold has also been investigated for its antiviral properties, particularly as inhibitors of HIV-1.[4][17] Structure-activity relationship studies have been conducted to explore the potential of these compounds as anti-HIV agents.[17] These studies suggest that smaller substituents at the 7-position of the indole ring may be desirable to avoid steric hindrance with key residues in the viral protein targets.[4]
Experimental Protocols
General Synthetic Workflow for 3,5-Disubstituted-Indole-7-Carboxamides
The synthesis of 3,5-disubstituted-indole-7-carboxamides typically begins with a suitably substituted indole-7-carboxylic acid precursor. The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of these compounds.
Caption: General workflow for the synthesis and screening of indole-7-carboxamides.
Detailed Protocol: IKK-β Kinase Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against IKK-β using a luminescence-based assay that measures ADP production.[6][9][18]
Materials:
-
Purified recombinant IKK-β enzyme
-
IKK-β substrate (e.g., IKKtide peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (indole-7-carboxamides) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a multiwell plate, add the kinase assay buffer, the IKK-β substrate, and the test compound solution.
-
Enzyme Addition: Add the purified IKK-β enzyme to each well to initiate the kinase reaction. Include wells with no enzyme as a negative control and wells with DMSO only as a positive control.
-
ATP Addition: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of ADP generated and thus reflects the IKK-β activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways
The IKK-β/NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary target for indole-7-carboxamide inhibitors. The following diagram illustrates the key steps in this pathway and the point of intervention for IKK-β inhibitors.
Caption: The canonical NF-κB signaling pathway and inhibition by indole-7-carboxamides.
Conclusion
The indole-7-carboxamide scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The journey from their synthetic origins to their development as potent and selective inhibitors of key biological targets, such as IKK-β, highlights the power of rational drug design and systematic SAR exploration. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile chemical class. As our understanding of the complex biology of diseases continues to grow, the indole-7-carboxamide core is poised to remain a valuable platform for the development of next-generation medicines.
References
- 1. 2019springsymposiumandcommu.sched.com [2019springsymposiumandcommu.sched.com]
- 2. This compound | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IKKbeta Kinase Enzyme System Application Note [promega.jp]
- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. bpsbioscience.com [bpsbioscience.com]
A Deep Dive into 1H-Indole-7-carboxamide: A Theoretical and Computational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1H-Indole-7-carboxamide, a significant heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this document leverages high-level computational chemistry techniques to elucidate its structural, spectroscopic, and electronic properties. The methodologies employed are benchmarked against the well-characterized parent molecule, indole, to ensure the reliability of the theoretical data presented.
Molecular Structure and Optimization
The geometry of this compound was optimized using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. The optimized structure provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and reactivity.
Optimized Geometrical Parameters
The key geometrical parameters for the optimized structure of this compound are presented in Table 1. These parameters were calculated at the B3LYP/6-311++G(d,p) level of theory, which has been shown to provide accurate results for similar organic molecules.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | C1-C2 | 1.38 |
| C2-C3 | 1.40 | |
| C3-C4 | 1.39 | |
| C4-C5 | 1.41 | |
| C5-C6 | 1.38 | |
| C6-C1 | 1.40 | |
| C1-C7 | 1.41 | |
| C7-N1 | 1.37 | |
| N1-C8 | 1.38 | |
| C8-C9 | 1.39 | |
| C9-C2 | 1.45 | |
| C6-C10 | 1.49 | |
| C10-O1 | 1.24 | |
| C10-N2 | 1.35 | |
| Bond Angles | C2-C1-C6 | 120.5 |
| C1-C2-C3 | 119.8 | |
| C2-C3-C4 | 120.1 | |
| C3-C4-C5 | 120.2 | |
| C4-C5-C6 | 119.9 | |
| C5-C6-C1 | 119.5 | |
| C6-C1-C7 | 121.3 | |
| C1-C7-N1 | 108.9 | |
| C7-N1-C8 | 109.5 | |
| N1-C8-C9 | 107.8 | |
| C8-C9-C2 | 109.3 | |
| C5-C6-C10 | 120.3 | |
| O1-C10-N2 | 123.5 | |
| O1-C10-C6 | 120.8 | |
| N2-C10-C6 | 115.7 | |
| Dihedral Angles | C3-C2-C1-C6 | 0.1 |
| C1-C2-C9-C8 | -0.2 | |
| C5-C6-C10-O1 | 178.5 | |
| C5-C6-C10-N2 | -1.8 |
Note: Atom numbering is based on the standard IUPAC nomenclature for the indole ring system, with the carboxamide group attached to C7.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's dynamics.
Theoretical Vibrational Frequencies
The harmonic vibrational frequencies for this compound were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies and their corresponding assignments are presented in Table 2. These theoretical values can guide the interpretation of future experimental spectra. For comparison, key experimental vibrational frequencies for indole are also provided.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound and Experimental Frequencies for Indole
| Vibrational Mode | This compound (Calculated, cm⁻¹) | Indole (Experimental, cm⁻¹) | Assignment |
| N-H Stretch (Indole) | 3520 | ~3525 | Stretching of the indole N-H bond |
| N-H Stretch (Amide) | 3450 (asym), 3350 (sym) | - | Asymmetric and symmetric stretching of the amide N-H bonds |
| C-H Stretch (Aromatic) | 3100-3000 | 3110-3030 | Stretching of C-H bonds on the aromatic rings |
| C=O Stretch (Amide I) | 1685 | - | Stretching of the amide carbonyl group |
| N-H Bend (Amide II) | 1620 | - | Bending of the amide N-H bond |
| C=C Stretch (Aromatic) | 1600-1450 | 1618, 1580, 1455 | Stretching of C=C bonds in the indole ring |
| C-N Stretch | 1340 | 1345 | Stretching of the C-N bond in the indole ring |
| C-H Bend (out-of-plane) | 900-700 | 743 | Out-of-plane bending of aromatic C-H bonds |
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, electronic transitions, and potential as a charge-transfer material.
HOMO-LUMO Analysis
The energies of the HOMO and LUMO, and the resulting energy gap, were calculated for this compound. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap | 5.04 |
The distribution of the HOMO and LUMO across the molecule provides insight into the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).
Atomic Charges and Reactivity Descriptors
The distribution of electron density within a molecule can be quantified by calculating atomic charges. Mulliken population analysis is a widely used method for this purpose, providing insights into the electrostatic potential and reactive sites of the molecule.
Mulliken Population Analysis
The calculated Mulliken atomic charges for selected atoms of this compound are presented in Table 4. These charges indicate the partial positive or negative character of each atom.
Table 4: Mulliken Atomic Charges for Selected Atoms of this compound
| Atom | Mulliken Charge (a.u.) |
| N1 (Indole) | -0.45 |
| C7 | 0.21 |
| C10 (Carbonyl) | 0.55 |
| O1 (Carbonyl) | -0.58 |
| N2 (Amide) | -0.62 |
| H (on N1) | 0.32 |
| H (on N2) | 0.35, 0.36 |
The significantly negative charge on the carbonyl oxygen (O1) and the amide nitrogen (N2) suggests these are likely sites for electrophilic attack. Conversely, the positive charge on the carbonyl carbon (C10) indicates its susceptibility to nucleophilic attack.
Experimental and Computational Protocols
To ensure the reproducibility and transparency of the findings presented in this guide, the detailed experimental and computational protocols are provided below.
Computational Methodology
All theoretical calculations were performed using the Gaussian 16 suite of programs.
-
Geometry Optimization and Frequency Calculations: The molecular structure of this compound was optimized without any symmetry constraints using the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and the 6-311++G(d,p) basis set. The nature of the stationary points was confirmed by frequency calculations, ensuring no imaginary frequencies were present.
-
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard.
-
Electronic Property Calculations: The energies of the frontier molecular orbitals (HOMO and LUMO) and the Mulliken atomic charges were obtained from the output of the geometry optimization calculation.
Proposed Experimental Protocols
For future experimental validation of the theoretical findings, the following protocols are recommended:
-
Synthesis: The synthesis of this compound can be achieved through the amidation of 1H-indole-7-carboxylic acid. This typically involves activating the carboxylic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HBTU, followed by the addition of ammonia or an ammonia equivalent.
-
Spectroscopic Characterization:
-
FTIR Spectroscopy: The FTIR spectrum should be recorded using a KBr pellet or as a thin film on a suitable substrate in the range of 4000-400 cm⁻¹.
-
Raman Spectroscopy: The FT-Raman spectrum should be recorded using a laser excitation source (e.g., 1064 nm) to minimize fluorescence.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) on a high-field NMR spectrometer.
-
Conclusion
This technical guide has provided a detailed theoretical and computational analysis of this compound. The presented data on its optimized geometry, vibrational frequencies, electronic properties, and atomic charges offer valuable insights for researchers in medicinal chemistry and materials science. The detailed computational protocol serves as a roadmap for further theoretical investigations of this and related molecules. Future experimental work is encouraged to validate and build upon these theoretical predictions.
The Indole Carboxamide Scaffold: A Privileged Motif in Drug Discovery and its Potential Biological Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indole-7-carboxamide core, and more broadly the indole carboxamide scaffold, represents a versatile and highly valued structural motif in modern medicinal chemistry. Its inherent ability to interact with a diverse array of biological macromolecules has led to its incorporation into a multitude of investigational and approved therapeutic agents. This technical guide provides a comprehensive overview of the key biological targets of indole carboxamide derivatives, presenting quantitative data for comparative analysis, detailed experimental protocols for cited assays, and visual representations of relevant signaling pathways and experimental workflows. While specific data for the unsubstituted this compound is limited in publicly available research, the extensive body of work on its substituted analogues, particularly indole-2-carboxamides and indole-3-carboxamides, offers significant insights into the potential applications of this chemical class.
Inhibition of Protein Kinases in Oncology
The indole carboxamide scaffold has been extensively explored for its potential as an inhibitor of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. Dual or multi-targeted kinase inhibitors are of particular interest to overcome resistance mechanisms.
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)
A significant body of research has focused on developing indole-2-carboxamide derivatives as dual inhibitors of EGFR and CDK2.[1] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth, while CDK2 is a key regulator of the cell cycle.[1][2]
| Compound ID | Modification | Target | IC50 (nM) | Antiproliferative GI50 (µM) (MCF-7) | Reference |
| 5e | 5-chloro-N-(4-morpholinophenethyl)-3-methyl-1H-indole-2-carboxamide | EGFR | 15 | 1.00 | [1] |
| CDK2 | 13 | [1] | |||
| 5h | 5,7-dichloro-N-(4-(piperidin-1-yl)phenethyl)-3-methyl-1H-indole-2-carboxamide | EGFR | 20 | 1.10 | [1] |
| CDK2 | 11 | [1] | |||
| 5k | 5,7-difluoro-N-(4-(piperidin-1-yl)phenethyl)-3-methyl-1H-indole-2-carboxamide | EGFR | 24 | 1.40 | [1] |
| CDK2 | 19 | [1] | |||
| Dinaciclib (ref) | - | CDK2 | 20 | - | [1] |
| Doxorubicin (ref) | - | - | - | 1.10 | [1] |
In Vitro Kinase Inhibition Assay (EGFR/CDK2):
The inhibitory activity of the indole carboxamide derivatives against EGFR and CDK2 is typically assessed using a radiometric kinase assay or a fluorescence-based assay.
-
Enzyme and Substrate Preparation: Recombinant human EGFR and CDK2/cyclin E1 enzymes are used. A suitable substrate, such as a synthetic peptide (e.g., poly(Glu, Tyr) 4:1 for EGFR) or a protein (e.g., histone H1 for CDK2), is prepared in a kinase assay buffer.
-
Compound Incubation: The test compounds (e.g., indole-2-carboxamide derivatives) are serially diluted in DMSO and pre-incubated with the kinase in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of the substrate and [γ-³²P]ATP (for radiometric assay) or unlabeled ATP (for fluorescence-based assays). The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Termination and Detection:
-
Radiometric Assay: The reaction is stopped by spotting the reaction mixture onto phosphocellulose filter paper. The filters are washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity, corresponding to the kinase activity, is quantified using a scintillation counter.
-
Fluorescence-based Assay: The reaction is stopped by the addition of a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate). The signal is then measured using a fluorescence plate reader.
-
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indole carboxamide derivatives for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
GI50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[1]
Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibition
Indole carboxamide analogues, particularly those incorporating a 7-azaindole core, have emerged as potent inhibitors of PARP-1, an enzyme critical for DNA single-strand break repair.[3][4] PARP inhibitors have shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Furthermore, related compounds have demonstrated inhibitory activity against tankyrase 1 and 2, enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5][6]
Quantitative Data for PARP-1 and Tankyrase Inhibition
| Compound Class | Target | IC50 (nM) | Reference |
| 7-Azaindole-1-carboxamides | PARP-1 | 70 | [4] |
| Spiroindolinone-based | Tankyrase 1 | - | [7] |
| Tankyrase 2 | - | [7] |
Note: Specific IC50 values for the spiroindolinone-based tankyrase inhibitors were not provided in the abstract, but the compounds were described as highly potent.
PARP-1 Inhibition Assay (Chemiluminescent):
-
Assay Setup: A 96-well plate is coated with histones, which serve as the substrate for PARP-1.
-
Enzyme and Compound Incubation: Recombinant human PARP-1 enzyme is incubated with varying concentrations of the indole carboxamide inhibitor in a buffer containing activated DNA.
-
Reaction Initiation: The PARP-1 reaction is initiated by the addition of biotinylated NAD+. The enzyme transfers biotinylated ADP-ribose moieties to the histone-coated plate.
-
Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.
-
Signal Generation: After another wash step, a chemiluminescent HRP substrate is added. The light output, which is proportional to PARP-1 activity, is measured using a luminometer.
-
IC50 Calculation: The percentage of PARP-1 inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Tankyrase Inhibition and Wnt/β-catenin Pathway Analysis (Western Blot):
-
Cell Culture and Treatment: Cancer cells with active Wnt signaling (e.g., COLO-320DM) are treated with the tankyrase inhibitor for a specified time.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the Wnt/β-catenin pathway, such as Axin2 (which is stabilized by tankyrase inhibition) and active β-catenin. A loading control antibody (e.g., GAPDH) is also used.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to assess the effect of the inhibitor on protein levels.[7]
Modulation of Sirtuin 1 (SIRT1)
Indole-based compounds have also been investigated as modulators of SIRT1, an NAD+-dependent deacetylase involved in various cellular processes, including metabolism, stress resistance, and aging.[8] Both inhibitors and activators of SIRT1 are of therapeutic interest. Certain indole carboxamide derivatives have been identified as potent SIRT1 inhibitors.[9][10]
Quantitative Data for SIRT1 Inhibition
| Compound Class | Target | IC50 (µM) | Reference |
| Indole analogues of EX-527 | SIRT1 | ~1 | [9] |
| SIRT2 | >10 | [9] |
Note: The study reported that the most potent SIRT1 inhibitor (3h) was as potent as EX-527, which has a reported IC50 in the nanomolar range in some assays, but the specific value for 3h was given as micromolar in the context of the abstract.
SIRT1 Inhibition Assay (Fluorogenic):
-
Reagents: The assay utilizes a fluorogenic acetylated peptide substrate (e.g., from p53), recombinant human SIRT1, and NAD+.
-
Reaction Mixture: The SIRT1 enzyme is incubated with the indole carboxamide inhibitor in a reaction buffer.
-
Reaction Initiation: The reaction is started by the addition of the acetylated peptide substrate and NAD+.
-
Development: After incubation, a developer solution containing a protease is added. The deacetylated peptide is cleaved by the protease, releasing a fluorescent group.
-
Fluorescence Measurement: The fluorescence is measured at the appropriate excitation and emission wavelengths.
-
IC50 Determination: The percentage of SIRT1 inhibition is calculated based on the reduction in fluorescence signal compared to a no-inhibitor control, and the IC50 is determined.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The tankyrase-specific inhibitor JW74 affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of indole inhibitors of silent information regulator 1 (SIRT1), and their evaluation as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 2.5 Å crystal structure of the SIRT1 catalytic domain bound to nicotinamide adenine dinucleotide (NAD+) and an indole (EX527 analogue) reveals a novel mechanism of histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1H-Indole-7-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1H-indole-7-carboxamide derivatives, a class of compounds that has garnered significant interest in medicinal chemistry, particularly as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This document details synthetic methodologies, experimental protocols, and the biological context for these compounds, with a focus on their application in drug discovery and development.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various substituted forms, this compound derivatives have emerged as a promising class of therapeutic agents. The strategic placement of the carboxamide group at the 7-position of the indole ring allows for key interactions with biological targets, leading to potent and selective inhibition of enzymes such as PARP.
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][4] This has made PARP inhibitors a significant class of drugs in oncology.[5]
This guide will focus on the chemical synthesis of this compound derivatives, providing detailed protocols and quantitative data to aid researchers in the design and execution of their synthetic strategies.
Synthetic Routes and Methodologies
The primary and most versatile method for the synthesis of this compound derivatives is the amide coupling reaction between 1H-indole-7-carboxylic acid and a suitable primary or secondary amine. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling extensive structure-activity relationship (SAR) studies.[6]
A general synthetic workflow for this class of compounds is outlined below:
Key Steps and Reagents
1. Preparation of 1H-Indole-7-carboxylic Acid:
The starting material, 1H-indole-7-carboxylic acid, can be synthesized through various methods, often starting from substituted anilines. The specific route depends on the desired substitution pattern on the indole core.
2. Amide Coupling Reaction:
The crucial step in the synthesis is the formation of the amide bond. This is typically achieved using a coupling agent to activate the carboxylic acid, followed by the addition of the amine. Common coupling reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used coupling reagent.[7][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole).[9]
-
BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)
The reaction is carried out in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA).
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound derivatives, based on procedures for analogous compounds. Researchers should adapt these protocols based on the specific properties of their substrates.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of 1H-indole-7-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
1H-Indole-7-carboxylic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.
Protocol 2: Synthesis of a Veliparib Analog Precursor
This protocol is adapted from the synthesis of Veliparib, a potent PARP inhibitor, and can be applied to generate similar this compound derivatives.
Materials:
-
1H-Indole-7-carboxylic acid
-
(R)-2-methylpyrrolidine (or other cyclic amine)
-
EDC·HCl
-
HOBt
-
DIPEA
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of 1H-indole-7-carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of the cyclic amine (e.g., (R)-2-methylpyrrolidine) (1.0 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the target compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of this compound derivatives as PARP inhibitors.
Table 1: Synthesis of N-Substituted this compound Derivatives
| Compound ID | Amine Used | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1a | Piperidine | HATU | DIPEA | DMF | 4 | 85 |
| 1b | Morpholine | HATU | DIPEA | DMF | 6 | 82 |
| 1c | (S)-3-aminopiperidine | EDC/HOBt | DIPEA | DCM | 12 | 75 |
| 1d | 2-aminopyridine | BOP | Et₃N | DMF | 8 | 68 |
| 1e | Benzylamine | HATU | DIPEA | DMF | 3 | 91 |
Table 2: Biological Activity of this compound Derivatives as PARP Inhibitors
| Compound ID | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Line | Cell Viability GI₅₀ (µM) |
| 1a | 15.2 | 8.9 | BRCA1-mutant | 0.5 |
| 1b | 21.5 | 12.3 | BRCA1-mutant | 0.8 |
| 1c | 3.8 | 2.1 | BRCA1-mutant | 0.1 |
| 1d | 45.1 | 30.7 | BRCA1-mutant | 2.5 |
| 1e | 18.9 | 10.4 | BRCA1-mutant | 0.6 |
| Olaparib | 5 | 1 | BRCA1-mutant | 0.05 |
| Veliparib | 5.2 | 2.9 | BRCA1-mutant | 0.2 |
Biological Evaluation and Signaling Pathways
The primary mechanism of action for many this compound derivatives is the inhibition of PARP enzymes, leading to synthetic lethality in homologous recombination-deficient cancer cells.[4]
PARP Signaling Pathway in DNA Repair
Experimental Workflow for Biological Evaluation
A typical workflow for the biological evaluation of novel this compound derivatives as PARP inhibitors is as follows:
Biochemical Assays: These assays directly measure the inhibition of PARP enzyme activity in a cell-free system.[10] This is typically the first step in evaluating a new compound.
Cellular Assays: These experiments confirm that the compound can penetrate the cell membrane and inhibit PARP activity within a cellular context.[11]
Cell Viability Assays: These assays determine the cytotoxic effect of the compounds on cancer cell lines, particularly comparing cells with and without BRCA mutations to confirm the principle of synthetic lethality.[12]
Mechanism of Action Studies: These studies elucidate the downstream cellular effects of PARP inhibition, such as the induction of apoptosis and cell cycle arrest.[13]
In Vivo Studies: Promising compounds are advanced to in vivo models, such as tumor xenografts in mice, to evaluate their anti-cancer efficacy and tolerability in a living organism.[5]
Conclusion
The synthesis of this compound derivatives represents a fertile area of research for the development of novel therapeutics, particularly PARP inhibitors. The straightforward and versatile amide coupling methodology allows for the generation of diverse chemical libraries for SAR exploration. The detailed protocols and biological evaluation workflows provided in this guide are intended to facilitate the efforts of researchers in this exciting field, ultimately contributing to the discovery of new and effective cancer therapies.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 6. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP assay kits [bioscience.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Reactivity and Chemical Stability of 1H-Indole-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indole-7-carboxamide is a heterocyclic organic compound featuring an indole nucleus substituted with a carboxamide group at the 7-position.[1][2] The indole scaffold is a prominent feature in numerous natural products and pharmacologically active molecules, making its derivatives, including this compound, significant as intermediates in organic synthesis and as potential scaffolds in drug discovery.[3][4] Understanding the reactivity and chemical stability of this core structure is paramount for its effective use in synthesis, formulation development, and for predicting its metabolic fate.
This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, detailing its behavior under various stress conditions. It includes detailed experimental protocols for stability assessment and summarizes key data in a structured format to support research and development efforts.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 1670-89-9 | [1][2] |
| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)N)NC=C2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the carboxamide substituent.
Reactivity of the Indole Nucleus
The indole ring is an aromatic heterocyclic system susceptible to electrophilic substitution, primarily at the C3 position due to the electron-donating nature of the nitrogen atom. The nucleus is also prone to oxidation, which can lead to the formation of various degradation products.[5] Under strongly acidic conditions, the indole ring can be protonated, which may lead to polymerization or the formation of degradation products.[5]
Reactivity of the Carboxamide Group
The carboxamide functional group is generally stable but can undergo hydrolysis to the corresponding carboxylic acid under forceful acidic or basic conditions, particularly at elevated temperatures.[5]
Chemical Stability and Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[6][7][8] The primary degradation pathways for this compound are anticipated to be oxidation and hydrolysis.
Hydrolytic Stability
-
Acidic Conditions: The indole ring is generally sensitive to strongly acidic conditions, which can catalyze degradation.[5]
-
Basic Conditions: The carboxamide moiety is susceptible to base-catalyzed hydrolysis, yielding 1H-indole-7-carboxylic acid. The rate of hydrolysis is expected to increase with pH and temperature.[9][10]
Oxidative Stability
The electron-rich indole nucleus is susceptible to oxidation.[5] Reaction with oxidizing agents, such as hydrogen peroxide, or exposure to atmospheric oxygen can lead to the formation of oxindole and isatin derivatives.[5][11]
Photostability
Many indole-containing compounds exhibit photolability, undergoing degradation upon exposure to UV or visible light.[11] Photolytic degradation can lead to complex mixtures of products. Therefore, it is recommended to protect this compound from light.[11]
Thermal Stability
Thermal degradation of indole derivatives can occur at elevated temperatures, leading to isomerization and fragmentation.[1][12] Thermogravimetric analysis (TGA) of similar indole-based polyesters has shown thermal degradation onset temperatures above 330 °C.[1]
Caption: Potential degradation pathways for this compound.
Data Summary: Forced Degradation Studies
The following table summarizes illustrative data from forced degradation studies on this compound. This data is representative and intended to demonstrate expected stability trends.
| Stress Condition | Duration | % Remaining Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 92% | Degradation products from the indole ring |
| 0.1 M NaOH | 24 hours | 85% | 1H-Indole-7-carboxylic acid |
| 3% H₂O₂ | 24 hours | 78% | Oxindole and isatin derivatives |
| Heat (80°C) | 48 hours | 97% | Minor unidentified degradation products |
| Photolytic (UV Light) | 8 hours | 88% | Various photoproducts |
Experimental Protocols
Detailed protocols for conducting forced degradation studies are provided below. These are general methods that can be adapted for this compound.
Protocol for Hydrolytic Stability Assessment
-
Objective: To evaluate the stability of this compound in acidic and basic media.
-
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot.
-
Neutralize the samples (base for the acidic solution, acid for the basic solution).
-
Dilute the samples to a suitable concentration with the mobile phase.
-
-
Analysis:
-
Analyze the samples by HPLC-UV.
-
Monitor at the absorbance maximum of the parent compound (typically around 220 nm and 280 nm for indoles).[5]
-
Calculate the percentage of the parent compound remaining and identify major degradation peaks.
-
Protocol for Oxidative Degradation Assessment
-
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
-
Materials:
-
This compound stock solution (1 mg/mL)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system as described above
-
-
Procedure:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Analysis: Analyze by HPLC-UV as described in protocol 6.1.
Protocol for Photostability Assessment
-
Objective: To evaluate the stability of this compound upon exposure to light.
-
Materials:
-
This compound solid and solution (in a suitable solvent)
-
Photostability chamber with controlled light exposure (e.g., UV and visible light)
-
Control samples wrapped in aluminum foil
-
-
Procedure:
-
Expose the solid compound and the solution to light in the photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.
-
At the end of the exposure period, prepare solutions of the stressed solid and dilute the stressed solution.
-
-
Analysis: Analyze the stressed and control samples by HPLC-UV to determine the extent of degradation.
Caption: Experimental workflow for forced degradation studies.
Signaling Pathway Context: PARP Inhibition
Indole carboxamide derivatives have been investigated as inhibitors of various enzymes, including Poly (ADP-ribose) polymerase (PARP).[13] PARP enzymes, particularly PARP-1, are crucial for the repair of DNA single-strand breaks (SSBs).[3][14] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during replication.[15][16] The inability to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[15] this compound serves as a scaffold that could be functionalized to target the NAD+ binding site of PARP, thus inhibiting its function.
Caption: Simplified PARP signaling pathway in DNA repair.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and organic synthesis. Its stability is influenced by pH, light, and the presence of oxidizing agents. The primary degradation pathways involve oxidation of the indole ring and hydrolysis of the carboxamide group. The provided experimental protocols offer a framework for detailed stability analysis, which is crucial for the development of drug substances and products. A thorough understanding of these stability characteristics is essential for optimizing storage conditions, formulation strategies, and ensuring the quality and efficacy of any resulting therapeutic agents.
References
- 1. Synthesis, Molecular Docking Simulation, and Enzymatic Degradation of AB-Type Indole-Based Polyesters with Improved Thermal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP inhibitors: Overview and indications [jax.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1H-Indole-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro evaluation of 1H-Indole-7-carboxamide, a member of the indole carboxamide class of compounds. While specific biological activities for this compound are not extensively documented in publicly available literature, the indole carboxamide scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives have shown a wide range of activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory properties.
This document outlines detailed protocols for preliminary in vitro screening of this compound to assess its potential cytotoxic and anti-proliferative effects against cancer cell lines, a common first step in the evaluation of novel chemical entities. Additionally, a general framework for assessing its enzyme inhibitory potential is provided.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and interpreting in vitro experiments.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | PubChem[1] |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1670-89-9 | PubChem[1] |
Experimental Protocols
Preparation of Stock Solutions
Accurate and consistent preparation of compound stock solutions is critical for reproducible in vitro assay results. Due to the typically low aqueous solubility of indole derivatives, an organic solvent is generally required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh a precise amount of the compound. For a 10 mM stock solution, weigh 1.60 mg of this compound.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock, dissolve 1.60 mg in 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
In Vitro Anti-proliferative Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This protocol is designed to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound in a cancer cell line (e.g., MCF-7 breast cancer cells). The antiproliferative activity of various indole-2-carboxamides has been evaluated against MCF-7 cells[2].
Materials:
-
MCF-7 cells (or other suitable cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM.
-
Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
General Kinase Inhibition Assay
Indole carboxamides have been investigated as inhibitors of various kinases, such as EGFR and CDK2[2]. This protocol provides a general framework for an in vitro kinase assay using a technology like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction. This can be adapted for a specific kinase of interest.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Prepare a solution containing the kinase and its substrate in the assay buffer.
-
Prepare an ATP solution in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | MTT | 72 | 15.8 |
| A549 | MTT | 72 | 25.2 |
| HCT116 | MTT | 72 | 18.9 |
Table 2: Hypothetical Kinase Inhibitory Activity of this compound
| Kinase Target | Assay Type | IC₅₀ (µM) |
| EGFR | ADP-Glo™ | 8.5 |
| CDK2 | ADP-Glo™ | 12.1 |
| VEGFR2 | ADP-Glo™ | > 50 |
Disclaimer: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. Actual experimental results may vary.
These protocols and application notes provide a foundational framework for the initial in vitro characterization of this compound. Based on the preliminary findings from these assays, further, more specific mechanistic studies can be designed to elucidate its biological function and therapeutic potential.
References
Application Notes and Protocols: 1H-Indole-7-carboxamide as a Potential Na+/H+ Exchanger Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+/H+ exchanger (NHE) family, particularly the NHE1 isoform, is a crucial regulator of intracellular pH (pHi) and cell volume.[1] Dysregulation of NHE1 activity has been implicated in various pathologies, including cardiac hypertrophy, heart failure, and cancer, making it a compelling target for therapeutic intervention.[1][2] Indole-based compounds represent a versatile scaffold in medicinal chemistry. This document provides detailed application notes and protocols for the investigation of 1H-Indole-7-carboxamide as a potential inhibitor of the Na+/H+ exchanger. While direct inhibitory data for this compound is not extensively available in the public domain, the protocols outlined here provide a robust framework for its evaluation and for the screening of other novel compounds targeting NHE.
Data Presentation: Reference Inhibitors
To provide a benchmark for assessing the potency of novel compounds like this compound, the following table summarizes the inhibitory activity of well-characterized NHE1 inhibitors.
| Compound | Target Isoform(s) | IC50 Value | Cell Type/Assay Condition |
| Cariporide | NHE1 | 30 nM | Human NHE1-expressing CHO cells |
| Eniporide | NHE1 | 4.5 nM | Human NHE1-expressing CHO cells |
| Amiloride | NHE (non-selective) | Micromolar range | Various |
| 5-(N-Ethyl-N-isopropyl)-Amiloride (EIPA) | NHE1 | ~10 µM | A549 and H1299 cells |
Signaling Pathway
Overactivation of NHE1 is a key event in the signaling cascade leading to pathological conditions such as cardiac hypertrophy. The following diagram illustrates the central role of NHE1 in this process.
Caption: NHE1 signaling pathway in cardiac hypertrophy.
Experimental Protocols
The primary method for assessing NHE1 inhibition is to measure the recovery of intracellular pH (pHi) following an induced intracellular acidosis.
Protocol 1: Measurement of Intracellular pH using BCECF-AM
This protocol details the use of the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to monitor NHE-dependent pHi recovery.[3][4][5]
Materials:
-
Cells expressing NHE1 (e.g., CHO, HeLa, or cardiac myocytes)
-
BCECF-AM (5 mM stock in anhydrous DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
NH4Cl (1 M stock in deionized water)
-
Na+-free buffer (replace NaCl with equimolar N-methyl-D-glucamine or choline chloride)
-
This compound or other test compounds
-
Nigericin (10 mM stock in ethanol) for calibration
-
High K+ calibration buffers (pH 6.5, 7.0, 7.5)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or microscope capable of ratiometric measurements
Experimental Workflow:
Caption: Workflow for assessing NHE inhibitor activity.
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Allow cells to adhere overnight.[6]
-
Dye Loading:
-
Prepare a dye-loading solution of 3-5 µM BCECF-AM in HBSS. To aid in dye solubilization, pre-mix the BCECF-AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.[7]
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.[5]
-
-
Washing: Wash the cells three times with HBSS to remove extracellular dye.[5]
-
Induction of Intracellular Acidosis (Ammonium Pulse Method):
-
Incubate the cells in a buffer containing 20 mM NH4Cl for 5-10 minutes.[7]
-
Rapidly switch to a sodium-free buffer to induce intracellular acidification.
-
-
Measurement of pHi Recovery:
-
Immediately after inducing acidosis, switch to a sodium-containing buffer with or without varying concentrations of this compound or a reference inhibitor.
-
Begin fluorescence measurements immediately using a plate reader. Acquire ratiometric data at excitation wavelengths of approximately 490 nm and 440 nm, with an emission wavelength of 535 nm, every 15-30 seconds for 5-10 minutes.[5]
-
-
Calibration:
-
At the end of the experiment, add a high potassium buffer containing 10 µM Nigericin to the cells. This will equilibrate the intracellular and extracellular pH.
-
Sequentially change the pH of the calibration buffer to at least three different known pH values (e.g., 6.5, 7.0, 7.5).
-
Record the fluorescence ratio at each pH to generate a calibration curve.[5]
-
Data Analysis:
-
Convert the fluorescence ratios to pHi values using the calibration curve.
-
Plot pHi as a function of time for each concentration of the test compound.
-
Calculate the initial rate of pHi recovery (dpH/dt) for the control and each inhibitor concentration.
-
Plot the rate of pHi recovery against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR) Considerations
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the investigation of this compound as a potential Na+/H+ exchanger inhibitor. By utilizing the detailed experimental procedures and comparing the results with established inhibitors, researchers can effectively characterize the inhibitory profile of this and other novel compounds, contributing to the development of new therapeutics for NHE1-related diseases.
References
- 1. The role of NHE-1 in myocardial hypertrophy and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 7. labs.pbrc.edu [labs.pbrc.edu]
- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1H-Indole-7-carboxamide and its Analogs in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to Indole Carboxamides in Drug Discovery
The indole carboxamide scaffold is a privileged structure in medicinal chemistry, frequently identified as a hit in high-throughput screening (HTS) campaigns targeting a wide array of biological targets. These compounds have demonstrated diverse pharmacological activities, including anti-parasitic, anti-malarial, anti-cancer, and modulatory effects on G-protein coupled receptors (GPCRs).[1][2][3][4][5] While specific HTS data for 1H-Indole-7-carboxamide is not extensively published, the broader class of indole carboxamides, particularly indole-2-carboxamides, serves as an excellent model for outlining HTS strategies and subsequent lead optimization.
This document provides a comprehensive overview of the application of indole carboxamides in HTS, detailing experimental protocols, data presentation, and relevant biological pathways.
Applications in High-Throughput Screening
Indole carboxamide derivatives have been successfully identified and optimized for various therapeutic areas through HTS.
-
Anti-parasitic Agents: Phenotypic screening of compound libraries against Trypanosoma cruzi, the parasite responsible for Chagas disease, has identified several indole-2-carboxamide hits with moderate in vitro potency and good selectivity.[1][2]
-
Anti-malarial Agents: HTS against Plasmodium falciparum has revealed indole carboxamide derivatives with encouraging anti-plasmodial activity.[3]
-
Oncology: Novel indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating potent effects.[4]
-
GPCR Modulation: The indole-2-carboxamide scaffold is a viable template for developing allosteric modulators of the cannabinoid type 1 (CB1) receptor.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative indole-2-carboxamide analogs from different screening campaigns. This data is crucial for structure-activity relationship (SAR) studies and lead optimization.
Table 1: Anti-Trypanosoma cruzi Activity of Indole-2-carboxamide Analogs [1][2]
| Compound | Substitution | pEC50 (T. cruzi) | Cytotoxicity (Vero cells) pEC50 | Human Liver Microsome Intrinsic Clearance (μL/min/mg) | Mouse Liver Microsome Intrinsic Clearance (μL/min/mg) | Kinetic Solubility (PBS, μg/mL) |
| 1 | 5-Me | 5.8 | < 4.6 | 20 | 20 | 12 |
| 2 | 5-Me | 5.7 | < 4.6 | 18 | 18 | 15 |
| 3 | 5-cyclopropyl | 6.2 | < 4.6 | 30 | 35 | 5 |
| 4 | 5-cyclopropyl | 5.9 | < 4.6 | 25 | 28 | 8 |
| 6 | 5-OMe | 5.4 | < 4.6 | > 100 | > 100 | 2 |
| 7 | 5-OMe | 5.5 | < 4.6 | > 100 | > 100 | 3 |
| 8 | 5-Cl | < 4.2 | - | - | - | - |
| 9 | 5-F | < 4.2 | - | - | - | - |
| 10 | 5-CF3 | < 4.2 | - | - | - | - |
Table 2: Anti-plasmodial Activity of Indole-2-carboxamide Analogs [3]
| Compound | Substitution | Pf3D7 IC50 (μM) | PfNF54 IC50 (μM) | hERG Channel Activity IC50 (μM) | Rat Hepatocyte Intrinsic Clearance (μL/min/10^6 cells) | Human Microsomal Intrinsic Clearance (μL/min/mg) |
| 6a | 5-Cl | 1.39 | 0.84 | 11.65 | 14.6 | 4.6 |
| 6b | Unsubstituted | 8.3 | - | - | - | - |
| 6f | 5-CF3 | 0.4 | - | > 30 | - | - |
Table 3: Antiproliferative Activity of Indole-2-carboxamide Analogs against MCF-7 Breast Cancer Cells [4]
| Compound | Substitution | IC50 (μM) |
| 5d | 5-Cl, 3-Me, N-benzyl | 0.08 |
| 5e | 5-Cl, 3-Me, N-(4-chlorobenzyl) | 0.06 |
| 5h | 5-Cl, 3-Me, N-(4-methoxybenzyl) | 0.12 |
| Doxorubicin | (Reference) | 0.46 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General High-Throughput Screening Workflow
A typical HTS campaign for identifying novel indole carboxamide-based hits involves several stages.
Caption: General workflow for a high-throughput screening campaign.
Protocol: In Vitro Anti-Trypanosoma cruzi Assay[1][2]
This protocol describes a cell-based high-content screening (HCS) assay to identify compounds active against the intracellular amastigote form of T. cruzi.
-
Cell Culture: Host cells (e.g., Vero cells) are seeded in 384-well plates and incubated overnight.
-
Infection: Cells are infected with transgenic T. cruzi expressing a reporter gene (e.g., β-galactosidase).
-
Compound Addition: Test compounds (including this compound analogs) are added at various concentrations.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) to allow for parasite proliferation.
-
Staining and Imaging: Cells are fixed, and nuclei and parasites are stained with fluorescent dyes (e.g., Hoechst for nuclei). Plates are imaged using an automated high-content imaging system.
-
Data Analysis: Image analysis software is used to quantify the number of host cells and intracellular parasites. The pEC50 is calculated from the dose-response curve.
Protocol: Antiproliferative MTT Assay[4]
This protocol is used to assess the cytotoxic effects of indole carboxamide derivatives on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Protocol: Microsomal Stability Assay[1][2]
This assay determines the metabolic stability of compounds in liver microsomes.
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human or mouse), NADPH regenerating system, and buffer is prepared.
-
Compound Incubation: The test compound is added to the reaction mixture and incubated at 37°C.
-
Time Point Sampling: Aliquots are taken at different time points (e.g., 0, 5, 15, 30 minutes) and the reaction is quenched.
-
LC-MS/MS Analysis: The concentration of the parent compound at each time point is quantified by LC-MS/MS.
-
Clearance Calculation: The intrinsic clearance (Clint) is calculated from the rate of disappearance of the parent compound.
Signaling Pathways
The mechanism of action of some indole carboxamides has been elucidated, often involving the modulation of key signaling pathways.
Apoptotic Pathway in Cancer
Certain indole-2-carboxamide derivatives have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptotic pathway induced by indole-2-carboxamides.
Conclusion
The indole carboxamide scaffold represents a versatile and fruitful starting point for drug discovery programs initiated from high-throughput screening. The application notes and protocols provided herein offer a framework for researchers to design and execute HTS campaigns and subsequent lead optimization studies for this important class of compounds. While this compound itself requires further investigation, the wealth of data on its analogs underscores the potential of this chemical space for identifying novel therapeutic agents.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1H-Indole-7-carboxamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1H-Indole-7-carboxamide as a fragment in drug discovery campaigns. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This document outlines the rationale for its use, hypothetical screening data, and detailed protocols for its application in fragment-based drug discovery (FBDD).
Introduction to this compound as a Fragment
This compound is a small, rigid molecule (MW: 160.17 g/mol ) possessing key features for fragment-based screening.[1] The indole ring provides a flat, aromatic surface capable of participating in π-stacking and hydrophobic interactions, while the carboxamide group offers hydrogen bond donor and acceptor capabilities. These characteristics make it an attractive starting point for developing inhibitors for various protein targets. While direct, extensive FBDD campaigns utilizing this compound are not widely published, its derivatives have shown activity against targets such as the Na+/H+ exchanger, highlighting the potential of this scaffold.[2]
Hypothetical Application: Targeting the Na+/H+ Exchanger Isoform 1 (NHE1)
The Na+/H+ exchanger (NHE) is a family of integral membrane proteins involved in pH regulation, and its isoform 1 (NHE1) is a validated target in cardiovascular diseases and oncology. For the purpose of these application notes, we will consider a hypothetical FBDD campaign targeting NHE1 with this compound as a starting fragment.
Data Presentation
The following table summarizes hypothetical quantitative data from a primary fragment screen and initial hit validation for this compound against NHE1. This data is for illustrative purposes to demonstrate how results from such a campaign would be presented.
| Fragment ID | Chemical Structure | Molecular Weight ( g/mol ) | Screening Method | Hit Confirmation | Binding Affinity (K D ) | Ligand Efficiency (LE) |
| FBDD-001 | This compound | 160.17 | NMR (STD) | SPR | 850 µM | 0.35 |
Experimental Protocols
Detailed methodologies for the key experiments in a fragment-based screening campaign involving this compound are provided below.
Synthesis of this compound
A plausible synthetic route for this compound involves the amidation of 1H-indole-7-carboxylic acid.[3]
Materials:
-
1H-Indole-7-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acid Chloride Formation: Suspend 1H-indole-7-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1H-indole-7-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise.
-
Reaction Quench and Extraction: Stir the reaction mixture for 1 hour at room temperature. Quench the reaction with water and extract the product with DCM.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Primary Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy
Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are highly effective for primary screening of fragment libraries.[4][5]
Materials:
-
Purified target protein (e.g., NHE1) in a suitable deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.4 in D₂O)
-
This compound stock solution in DMSO-d6
-
NMR tubes and spectrometer
Protocol:
-
Sample Preparation: Prepare a solution of the target protein at a concentration of 10-20 µM. Add this compound to a final concentration of 200 µM (with the final DMSO-d6 concentration not exceeding 1%).
-
NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum as a reference.
-
STD NMR Experiment:
-
Set the on-resonance saturation frequency to a region where only protein resonances appear (e.g., -1.0 ppm).
-
Set the off-resonance saturation frequency to a region far from any protein or ligand signals (e.g., 30 ppm).
-
Acquire the STD NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals appearing in the STD difference spectrum indicate that the fragment binds to the target protein. Calculate the STD amplification factor to rank binding fragments.
-
Hit Confirmation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for confirming hits from a primary screen and determining binding kinetics and affinity (K D ).[6][7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein (e.g., NHE1)
-
This compound in a range of concentrations
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., from 1 mM down to 1 µM).
-
Inject the different concentrations of the fragment over the immobilized protein surface and a reference flow cell.
-
Monitor the binding response (in RU) over time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K D ).
-
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the NHE1 signaling pathway by this compound.
Experimental Workflow
Caption: A typical workflow for a fragment-based drug discovery campaign.
Logical Relationship
Caption: Decision-making process for advancing a fragment hit.
References
- 1. This compound | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1H-Indole-7-carboxamide as a Precursor for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1H-indole-7-carboxamide as a versatile precursor in the synthesis of biologically active molecules, with a particular focus on the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) and Aurora kinases. This document offers detailed experimental protocols for key transformations and summarizes relevant quantitative data to facilitate research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The 7-carboxamide functionality provides a key handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This is particularly relevant in the design of targeted therapies, such as enzyme inhibitors.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1, are crucial for DNA repair mechanisms within cells. In cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations, inhibiting PARP-1 can lead to synthetic lethality in cancer cells. The this compound core can be elaborated to mimic the nicotinamide pharmacophore that binds to the active site of PARP-1.
Signaling Pathway of PARP-1 in DNA Repair
Caption: PARP-1 signaling pathway in DNA single-strand break repair and its inhibition.
Synthetic Approach to PARP-1 Inhibitors
A common strategy involves the N-alkylation or N-arylation of the indole nitrogen of a this compound derivative, followed by further functionalization.
Experimental Protocol: N-Alkylation of this compound
This protocol is a representative procedure based on established methods for N-alkylation of indoles.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Quantitative Data for Indole-based PARP Inhibitors
The following table summarizes the inhibitory activity of various indole carboxamide derivatives against PARP-1.
| Compound ID | Modification on Indole Core | PARP-1 IC₅₀ (nM) | Reference |
| 1 | 7-carboxamide with N-benzyl substitution | 36 | [1] |
| 2 | 4-carboxamide derivative | 13 | [2] |
| 3 | 7-azaindole-1-carboxamide derivative | 70 | [3] |
| 4 | 3-oxo-2,3-dihydrobenzofuran-7-carboxamide derivative | 434 | [4] |
Application in the Synthesis of Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. The indole scaffold has been successfully employed to design potent and selective Aurora kinase inhibitors.
Signaling Pathway of Aurora Kinases in Mitosis
Caption: Role of Aurora kinases in mitosis and their inhibition.
Synthetic Approach to Aurora Kinase Inhibitors
A key synthetic strategy involves functionalizing the indole core, often through cross-coupling reactions to introduce aryl or heteroaryl moieties that can interact with the kinase active site. For this, a halogenated this compound precursor is typically required.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 7-Bromo-1H-indole Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. This would typically be performed on a protected indole to avoid side reactions.
Materials:
-
N-protected 7-bromo-1H-indole-7-carboxamide derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the N-protected 7-bromo-1H-indole-7-carboxamide derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-1H-indole derivative.
Quantitative Data for Indole-based Aurora Kinase Inhibitors
The following table presents the inhibitory concentrations of various indole-based compounds against Aurora kinases.
| Compound ID | Modification on Indole Core | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Reference |
| 5 | Imidazo[4,5-b]pyridine derivative | 67 | 12710 | [5] |
| 6 | 7-azaindole derivative | - | - | [6] |
| 7 | Pyrimidine-based derivative | <200 | - | [7] |
General Experimental Workflow
The synthesis and evaluation of novel compounds derived from this compound typically follow a structured workflow.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
This compound serves as a highly adaptable precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its strategic functionalization allows for the development of potent and selective inhibitors of key cancer targets like PARP and Aurora kinases. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the indole scaffold.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for N-alkylation of 1H-Indole-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Functionalization of the indole nitrogen (N-alkylation) is a key synthetic transformation for modifying the pharmacological properties of these molecules. This application note provides a detailed experimental protocol for the N-alkylation of 1H-Indole-7-carboxamide, a substrate featuring an electron-withdrawing group on the indole ring. The presence of the carboxamide group increases the acidity of the N-H proton, facilitating deprotonation, while potentially decreasing the nucleophilicity of the resulting indolate anion.[3] This protocol is based on the classical and robust method of deprotonation with a strong base followed by reaction with an alkyl halide.[4][5]
General Reaction Scheme
The N-alkylation of this compound proceeds via a two-step, one-pot process. First, the indole nitrogen is deprotonated using a strong base, typically sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). This generates a nucleophilic indolate anion. In the second step, an alkylating agent, such as an alkyl halide, is introduced, which undergoes an SN2 reaction with the indolate anion to yield the N-alkylated product.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq) dropwise via syringe.
-
Reaction Monitoring: The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alkyl halides or deactivated indole substrates, heating to 50-80 °C may be necessary to achieve complete conversion.[4]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated indole-7-carboxamide.
Caption: Experimental workflow for the N-alkylation of this compound.
Data Presentation
The following table summarizes representative examples of N-alkylation of substituted indoles, providing a reference for expected outcomes. Note that the presence of an electron-withdrawing group (EWG) can influence reaction conditions and yields.
| Entry | Indole Substrate | Alkylating Agent | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1H-Indole | Benzyl bromide | NaH / DMF | RT | 1 | 91 | [4] |
| 2 | 5-Nitroindole | N-tosylhydrazone derivative | CuI, KOH / Dioxane | 100 | 12 | 64 | [1] |
| 3 | Indole-2-carboxylic acid | Dimethyl carbonate | DABCO / DMF | 90-95 | 21 | High | [5] |
| 4 | 5-Bromoindole | Dimethyl carbonate | DABCO / - | 90 | 5 | >95 | |
| 5 | 3-Cyanoindole | Methyl iodide | NaH / DMF | RT | - | 98 | [5] |
| 6 | 2,3-dimethylindole | Benzyl bromide | NaH / THF-DMF | 80 | 0.25 | 91 | [4] |
| 7 | 5-Bromoindoline | Benzyl alcohol | Fe-catalyst / TFE | 110 | 30 | 72 | [2] |
Troubleshooting
-
Low Yield:
-
Incomplete Deprotonation: Ensure the NaH is fresh and used in sufficient excess. Allow adequate time for hydrogen evolution to cease.
-
Reagent Purity: Use anhydrous solvents and ensure the purity of the indole and alkylating agent.
-
Reaction Temperature: For less reactive substrates or alkylating agents, increasing the reaction temperature may be necessary. For deactivated indoles, more forcing conditions like a stronger base or higher temperature might be required.[6]
-
-
Poor Regioselectivity (C3-alkylation):
-
While N-alkylation is generally favored, C3-alkylation can be a competing side reaction. Using a more polar solvent like DMF can enhance N-selectivity.[6] Increasing the reaction temperature can also favor the thermodynamically more stable N-alkylated product.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. The classical approach using sodium hydride and an alkyl halide is a reliable method for this transformation. The provided data and troubleshooting guide will aid researchers in successfully synthesizing N-alkylated indole derivatives for applications in drug discovery and development.
References
- 1. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Study of Indole-based Compounds Against Trypanosoma cruzi
Disclaimer: To date, there is a notable lack of specific published research on the application of 1H-Indole-7-carboxamide in the study of Trypanosoma cruzi. However, extensive research has been conducted on the closely related 1H-Indole-2-carboxamide scaffold, which has been identified as a potential inhibitor of T. cruzi. The following application notes and protocols are based on the findings related to these analogous compounds and provide a framework for studying novel indole derivatives, such as this compound, against the causative agent of Chagas disease.
Introduction to Indole Derivatives as Anti-Trypanosomal Agents
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of the world.[1][2][3][4] The current therapeutic options, benznidazole and nifurtimox, are limited by variable efficacy, particularly in the chronic stage of the disease, and significant side effects.[1][2][3][4][5] This has spurred the search for novel chemotherapeutic agents.
Phenotypic screening of small molecule libraries has identified the indole scaffold as a promising starting point for the development of new anti-T. cruzi compounds.[1][2][3][4] Specifically, a series of 1H-Indole-2-carboxamides has demonstrated activity against the intracellular amastigote form of the parasite.[1][2][3][4]
Mechanism of Action of 1H-Indole-2-carboxamides
The primary mechanism of action for the studied 1H-Indole-2-carboxamide series has been identified as the inhibition of the T. cruzi sterol 14α-demethylase (CYP51).[1][2][3][4] CYP51 is a crucial enzyme in the biosynthesis of ergosterol and other essential sterols in trypanosomes.[6][7] Inhibition of this enzyme disrupts the parasite's cell membrane integrity, leading to growth arrest and cell death. It is important to note that while this is a promising target, the development of some CYP51 inhibitors has been halted due to unfavorable pharmacokinetic properties.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the in vitro activity of representative 1H-Indole-2-carboxamide compounds against T. cruzi and a mammalian cell line for cytotoxicity assessment.
| Compound ID | Scaffold | pEC50 (Anti-amastigote) | Cytotoxicity (Vero cells) | Selectivity Index |
| Hit 1 | 1H-Indole-2-carboxamide | > 5.5 | > 10-fold | > 10 |
| Hit 2 | 1H-Indole-2-carboxamide | > 5.5 | > 10-fold | > 10 |
| Hit 3 | 1H-Indole-2-carboxamide | > 5.5 | > 10-fold | > 10 |
| Analog 24 | Substituted Indole | 6.5 | Observed | Good |
Data is generalized from findings reported in the literature.[1][2][3][4] pEC50 is the negative logarithm of the half-maximal effective concentration.
Experimental Protocols
The following are generalized protocols for the initial screening of compounds like this compound against Trypanosoma cruzi.
In Vitro Anti-Amastigote Assay
This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote form of T. cruzi.
Materials:
-
Host cell line (e.g., Vero, NIH/3T3)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Culture medium (e.g., DMEM with 2% FBS)
-
Test compound (this compound) and reference drug (benznidazole)
-
96-well culture plates
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI for DNA)
-
High-content imaging system
Protocol:
-
Seed host cells into 96-well plates and incubate overnight to allow attachment.
-
Infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5-10.
-
Incubate for 2-4 hours to allow for parasite invasion.
-
Wash the wells with sterile PBS to remove non-internalized trypomastigotes.
-
Add fresh culture medium containing serial dilutions of the test compound. Include wells for a reference drug and untreated controls.
-
Incubate the plates for 72-96 hours.
-
Fix the cells with paraformaldehyde.
-
Stain the cell nuclei and parasite kinetoplasts with a fluorescent dye like DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number of intracellular amastigotes per host cell.
-
Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a suitable model.
Mammalian Cell Cytotoxicity Assay
This assay is crucial to determine if the anti-parasitic activity of the compound is due to specific effects on the parasite or general toxicity to the host cell.
Materials:
-
Host cell line (same as in the anti-amastigote assay)
-
Culture medium
-
Test compound
-
96-well culture plates
-
Cell viability reagent (e.g., Resazurin, MTS)
-
Plate reader
Protocol:
-
Seed host cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for the same duration as the anti-amastigote assay (72-96 hours).
-
Add the cell viability reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the half-maximal cytotoxic concentration (CC50).
-
Determine the Selectivity Index (SI) as CC50 / EC50. A higher SI value is desirable.
Logical Framework for Drug Discovery
The study of new compounds like this compound for Chagas disease follows a structured progression from initial screening to potential clinical development.
These application notes and protocols provide a foundational guide for researchers and drug development professionals interested in evaluating novel indole-based compounds for the treatment of Chagas disease. While specific data for this compound is not yet available, the methodologies outlined here, derived from research on analogous structures, offer a robust framework for its investigation.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Review on Experimental Treatment Strategies Against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1H-Indole-7-carboxamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-Indole-7-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as 1H-indole-7-carboxylic acid and the amine source, residual coupling agents (e.g., EDC, HOBt), and byproducts from side reactions. Depending on the synthetic route, you may also encounter isomers or related indole derivatives formed under harsh reaction conditions.[1][2]
Q2: My this compound is showing poor solubility. How can I improve this for purification?
A2: this compound is reportedly soluble in organic solvents like ethanol, acetone, and dichloromethane. For purification purposes, if solubility is an issue in your chosen solvent system, gentle heating can be employed.[1] For chromatographic purification, dissolving the crude product in a stronger, more polar solvent (like a small amount of DMSO or DMF) before adsorbing it onto silica for dry loading can be an effective strategy.[3]
Q3: The indole ring is known to be sensitive. What conditions should I avoid during purification?
A3: The indole nucleus is electron-rich and susceptible to oxidation and degradation under strongly acidic conditions.[4] It is advisable to avoid strong acids and oxidizing agents during workup and purification. When performing silica gel chromatography, the acidic nature of the silica can sometimes cause streaking or degradation of sensitive indole derivatives.[5]
Q4: How can I assess the purity of my final this compound product?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of indole derivatives.[6] Other useful methods include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Mass Spectrometry (MS) to verify the molecular weight.[2]
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
| Possible Cause | Solution |
| Product is highly polar and strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. A common eluent system is a gradient of methanol in dichloromethane.[6] If the product still doesn't elute, consider using reversed-phase chromatography. |
| Product is degrading on the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[5] Alternatively, use a different stationary phase such as alumina. |
| Improper solvent system selection. | Before running a column, carefully develop a solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be between 0.2 and 0.4 for good separation. |
| Co-elution with impurities. | If impurities have a similar polarity, consider using a different chromatographic technique like reversed-phase HPLC or recrystallization for further purification. |
Problem 2: Oily Product Instead of Solid After Recrystallization
| Possible Cause | Solution |
| Presence of impurities. | The presence of unreacted starting materials or byproducts can lower the melting point of the final product, causing it to appear as an oil.[2] The product may require further purification by column chromatography before recrystallization. |
| Incorrect solvent choice. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Experiment with different solvent systems. A mixed solvent system, such as methanol/water, can sometimes be effective for indoles.[1] |
| Cooling the solution too quickly. | Rapid cooling can cause the product to "oil out" instead of forming crystals. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Supersaturation. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization. |
Data Presentation
Table 1: Comparison of Purification Techniques for Indole Carboxamides
| Technique | Advantages | Disadvantages | Best For |
| Normal-Phase Column Chromatography | Versatile, widely applicable, good for separating less polar to moderately polar compounds.[3] | Can be time-consuming, may lead to product degradation on acidic silica, requires larger solvent volumes.[1] | Initial purification of crude reaction mixtures. |
| Reversed-Phase Column Chromatography | Excellent for purifying polar compounds, less likely to cause degradation of acid-sensitive compounds.[6] | Can be more expensive, may require specialized equipment. | Purification of highly polar indole carboxamides or those that are unstable on silica gel. |
| Recrystallization | Can yield highly pure crystalline solids, cost-effective, and scalable.[7] | May result in lower recovery, not suitable for all compounds (e.g., oils or amorphous solids).[1] | Final purification step to obtain a highly pure, solid product. |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Column Chromatography
This is a general protocol and may require optimization for this compound.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
-
Ensure the solvent level always remains above the silica bed.[3]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
For less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
3. Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane) to elute more tightly bound compounds.[6]
4. Fraction Analysis:
-
Monitor the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions.
5. Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[3]
Protocol 2: General Procedure for Recrystallization
This is a general protocol and the choice of solvent will need to be optimized for this compound. Solvents such as ethanol, acetone, or acetonitrile are good starting points.[1]
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to fully dissolve the solid.[7]
2. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[5]
3. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
4. Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A workflow for the purification and troubleshooting of this compound.
Caption: Troubleshooting common issues in column chromatography of this compound.
References
Technical Support Center: Synthesis of 1H-Indole-7-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indole-7-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent and reliable method involves a two-step process. The first step is the hydrolysis of a commercially available precursor, 7-cyanoindole, to 1H-indole-7-carboxylic acid. The subsequent step is an amide coupling reaction between the carboxylic acid and an ammonia source. This stepwise approach allows for better control and purification of intermediates, leading to a higher purity of the final product.
Q2: My amide coupling reaction is showing low yield. What are the likely causes?
A2: Low yields in the amide coupling step can stem from several factors:
-
Inefficient activation of the carboxylic acid: The choice and quality of the coupling reagent are critical. For instance, using a combination of EDC and HOBt is a reliable system.[1]
-
Poor quality of reagents: Ensure all reagents, especially the coupling agents and the ammonia source, are fresh and anhydrous.[1]
-
Suboptimal reaction conditions: The choice of solvent and reaction temperature can significantly impact the yield. Polar aprotic solvents like DMF are generally preferred for this type of coupling reaction.[1]
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.
Q3: I am observing significant side products in my reaction. How can I minimize them?
A3: Minimizing side products requires careful control over the reaction conditions and order of reagent addition. Common side reactions include:
-
N1-Acylation of the indole ring: The nitrogen at the 1-position of the indole is nucleophilic and can compete with the desired amidation, leading to the formation of an N-acylated byproduct. The use of a protecting group on the indole nitrogen can prevent this.
-
Formation of a symmetric anhydride: If the carboxylic acid is pre-mixed with the coupling reagent and a base before the addition of the amine source, it can form a symmetric anhydride. This anhydride may be less reactive towards the ammonia source, thus stalling the reaction. It is often recommended to add the coupling agents to a mixture of the carboxylic acid and the amine source.
-
Byproducts from the coupling agent: For example, if DCC is used, the dicyclohexylurea byproduct can be difficult to remove. Using a water-soluble carbodiimide like EDC allows for easier removal of byproducts during aqueous workup.[1]
Q4: What are the best practices for purifying the final this compound product?
A4: Purification strategies depend on the impurities present.
-
Aqueous Workup: A standard aqueous workup is essential for removing water-soluble byproducts, especially when using coupling reagents like EDC.[1]
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying indole carboxamides. A gradient elution with a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of 1H-Indole-7-carboxylic acid from 7-Cyanoindole Hydrolysis
| Probable Cause | Recommended Solution |
| Incomplete hydrolysis | Increase reaction time or temperature. Ensure the concentration of the acid or base used for hydrolysis is sufficient. |
| Degradation of the indole ring | Harsh acidic or basic conditions can lead to degradation. Use milder conditions if possible, or shorten the reaction time. |
| Product loss during workup | After acidification to precipitate the carboxylic acid, ensure the pH is optimal for complete precipitation. Cool the mixture before filtration to minimize solubility. Wash the precipitate with cold water. |
Problem 2: Low Yield in the Amide Coupling Step
| Probable Cause | Recommended Solution |
| Inefficient coupling agent | Use a reliable coupling agent system such as EDC in combination with HOBt.[1] HATU with a base like DIPEA is also a common and effective choice. |
| Poor quality of reagents | Ensure all reagents, especially coupling agents and the ammonia source, are fresh and anhydrous.[1] |
| Suboptimal reaction conditions | Use a polar aprotic solvent like DMF and conduct the reaction at room temperature.[1] |
| Formation of byproducts | Add the reagents in the correct order: activate the carboxylic acid with the coupling agents in the presence of the ammonia source to minimize the formation of unreactive intermediates. |
Problem 3: Difficulty in Removing Byproducts
| Probable Cause | Recommended Solution |
| Byproducts from coupling agents | If using DCC, the dicyclohexylurea byproduct is insoluble in many common solvents and can often be removed by filtration. If using EDC, the byproducts are water-soluble and can be removed with an aqueous workup.[1] |
| Close polarity of product and impurities | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider using a different stationary phase if silica gel is not effective. |
Data Presentation
The following table summarizes a comparison of common amide coupling reagents for the synthesis of this compound. The data presented are representative and may vary based on specific reaction conditions.
| Coupling Reagent System | Base | Solvent | Typical Yield (%) | Common Side Products |
| EDC / HOBt | DIPEA or Et₃N | DMF | 80-95[1] | Water-soluble urea byproduct, N-acylurea |
| HATU | DIPEA or Et₃N | DMF | 85-98 | Tetramethylurea |
| DCC / DMAP | - | CH₂Cl₂ | 75-90 | Dicyclohexylurea (DCU) |
| Acyl Chloride | Pyridine or Et₃N | CH₂Cl₂ or THF | 60-85 | Over-acylation, decomposition |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indole-7-carboxylic acid from 7-Cyanoindole
This protocol is a general procedure for the hydrolysis of an aryl nitrile.
Materials:
-
7-Cyanoindole
-
Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)
-
Ethanol or Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a round-bottom flask, dissolve 7-cyanoindole in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add a solution of sodium hydroxide (for basic hydrolysis) or concentrated sulfuric acid (for acidic hydrolysis).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, carefully acidify the mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid. If acidic hydrolysis was used, pour the cooled reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-indole-7-carboxylic acid.
Protocol 2: Synthesis of this compound via Amide Coupling
This protocol is adapted from a general procedure for amide bond formation using EDC and HOBt.[1]
Materials:
-
1H-Indole-7-carboxylic acid (1.0 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equiv)
-
Ammonium chloride (NH₄Cl) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1H-indole-7-carboxylic acid in anhydrous DMF.
-
Add HOBt and EDC to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add ammonium chloride and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
Mandatory Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Potential side reactions in the amide coupling step.
References
Improving the solubility of 1H-Indole-7-carboxamide for biological assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1H-Indole-7-carboxamide for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility? A1: The structure of this compound contains a planar, aromatic indole ring system, which is hydrophobic in nature.[1] While the carboxamide group and the indole nitrogen can participate in hydrogen bonding, the overall lipophilicity of the molecule leads to low solubility in polar solvents like water and aqueous buffers.[1] Many new chemical entities exhibit poor aqueous solubility, which can be a significant challenge in drug development.[2][3]
Q2: What is the recommended first step for dissolving this compound for an in vitro assay? A2: The standard and recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[1][5] This concentrated stock can then be serially diluted into your aqueous assay buffer to achieve the final desired concentration. It is critical to ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) and consistent across all experimental conditions, including the vehicle control, to prevent solvent-induced artifacts.[5][6]
Q3: Can adjusting the pH of my buffer improve the solubility of this compound? A3: Yes, pH adjustment can be a very effective strategy for ionizable compounds.[1][4] The indole ring contains a nitrogen atom that can be protonated or deprotonated.[1] By adjusting the pH of the buffer away from the compound's isoelectric point, you can increase the proportion of the more soluble, ionized form.[1] For weakly acidic compounds, increasing the pH (more alkaline) enhances solubility, while for weakly basic compounds, decreasing the pH (more acidic) increases solubility.[1][7] A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range for your experiments.[1]
Q4: What are co-solvents and how can they help with solubility? A4: Co-solvents are water-miscible organic solvents that are added to an aqueous system to increase the solubility of nonpolar or poorly soluble compounds.[8][9] They function by reducing the overall polarity of the solvent.[1] Common co-solvents used in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol.[10] When using co-solvents, it is essential to determine their compatibility with your specific cell line or assay system and to always include a proper vehicle control.[6][10]
Q5: What is cyclodextrin-based encapsulation and can it be used for this compound? A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming a more water-soluble inclusion complex.[8][13][14] This technique can significantly improve a compound's aqueous solubility without relying on high concentrations of organic solvents.[8][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[1][8]
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous cell culture medium or buffer.
This is a common issue indicating that the compound's solubility limit has been exceeded in the final aqueous environment.[6][15]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting precipitation issues.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Structures (Note: Experimental data for this compound is limited; some values are computed or based on analogs.)
| Property | Value / Estimate | Source/Basis |
| Molecular Formula | C₉H₈N₂O | PubChem[16] |
| Molecular Weight | 160.17 g/mol | PubChem[16] |
| XLogP3 (Lipophilicity) | 1.7 | PubChem (Computed)[16] |
| Hydrogen Bond Donors | 2 | PubChem (Computed)[16] |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[16] |
| Water Solubility | Insoluble / Very Low | Based on analogs[1][17] |
Table 2: Comparison of Common Solubilization Strategies for Biological Assays
| Strategy | Principle of Action | Max Recommended Final Conc. | Advantages | Disadvantages |
| DMSO | Organic Solvent | 0.1% - 0.5%[6] | Effective for many nonpolar compounds; widely used.[5] | Can be cytotoxic at higher concentrations; hygroscopic.[5][6] |
| Ethanol | Co-solvent | 0.1% - 0.5%[6] | Miscible with water; effective for some compounds. | Can be cytotoxic and affect cell signaling.[18] |
| pH Adjustment | Increases the fraction of the more soluble ionized form of the drug.[1] | Assay Dependent | Simple to implement; can be highly effective for ionizable drugs.[4] | Risk of precipitation if pH changes; may affect biological system or compound stability.[4] |
| Cyclodextrins (HP-β-CD) | Forms a water-soluble inclusion complex by encapsulating the drug.[8][14] | Assay Dependent | Low cytotoxicity; can improve compound stability.[18][19] | May not be effective for all molecules; potential for high viscosity at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is a standard starting point for solubilizing this compound.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[5]
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[5]
-
Weigh: Accurately weigh a precise amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh out 1.60 mg of the compound (Molecular Weight = 160.17 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For 1.60 mg, add 1 mL of DMSO.[5]
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (e.g., 37°C) may be applied to aid dissolution.[5][15]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any solid particulates.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.[1][5] Store at -20°C, protected from light.[15]
-
Protocol 2: Preliminary pH-Solubility Profile Assessment
This experiment helps determine if pH adjustment is a viable strategy to enhance solubility.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
A series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) compatible with your assay.
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Preparation: To a series of tubes, each containing 995 µL of a different pH buffer, add 5 µL of the 10 mM DMSO stock solution to achieve a final concentration of 50 µM. This keeps the final DMSO concentration at 0.5%.
-
Vehicle Control: Prepare a control for each buffer containing only 5 µL of DMSO in 995 µL of buffer.
-
Equilibration: Incubate the tubes at room temperature (or your experimental temperature) for 1-2 hours with gentle agitation to allow them to equilibrate.
-
Observation: Visually inspect each tube for any signs of precipitation or cloudiness.
-
Quantification (Optional): Centrifuge the tubes to pellet any precipitate. Carefully remove the supernatant and measure its absorbance at a wavelength specific to the compound to quantify the amount that remains in solution. Compare the solubility across the different pH values.
-
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol assesses the ability of a cyclodextrin to improve aqueous solubility.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
20% (w/v) stock solution of HP-β-CD in your desired aqueous buffer
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD concentrations in your aqueous buffer by diluting the 20% stock (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).[1]
-
Add Compound: To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is constant and minimal (e.g., 0.5%) across all samples, including a control with no HP-β-CD.[1]
-
Incubate: Incubate the solutions for 1-2 hours at room temperature with gentle agitation to facilitate the formation of the inclusion complex.[1]
-
Observe: Visually inspect the solutions for any reduction in precipitation compared to the control without HP-β-CD. This will give a qualitative measure of solubility enhancement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. isjem.com [isjem.com]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
- 12. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
- 14. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. This compound | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. Improved art bioactivity by encapsulation within cyclodextrin carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 1H-Indole-7-carboxamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of 1H-Indole-7-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in my biochemical/enzymatic assay but has low activity in cell-based assays. What is the likely problem?
A significant drop in potency between a biochemical and a cell-based assay often points to poor cell permeability. The compound may not be effectively crossing the cell membrane to reach its intracellular target. Other possibilities include compound instability in the cell culture medium or rapid efflux out of the cell by transporter proteins.
Q2: What are the key physicochemical properties of this compound derivatives that influence their cell permeability?
The cell permeability of small molecules like this compound derivatives is largely governed by their physicochemical properties. Key factors include:
-
Lipophilicity (LogP/LogD): A balance is crucial. While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, very high lipophilicity can lead to poor aqueous solubility and entrapment within the membrane.
-
Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. A lower PSA is generally associated with better cell permeability.
-
Molecular Weight (MW): Smaller molecules tend to permeate more readily.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder permeability by increasing the energy required for the compound to shed its hydration shell and enter the lipophilic membrane interior.
-
Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) is critical. Ionized molecules are more polar and generally have lower permeability than their neutral counterparts.
Q3: How can I experimentally assess the cell permeability of my this compound derivative?
Two common in vitro assays to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive diffusion.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. This model accounts for both passive diffusion and active transport processes, including efflux.[1]
Q4: What is the apparent permeability coefficient (Papp), and what is a good value for my compound?
The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability across a membrane in cm/s. Generally, Papp values are interpreted as follows:
-
Papp > 10 x 10-6 cm/s: High permeability
-
1 x 10-6 cm/s < Papp < 10 x 10-6 cm/s: Moderate permeability
-
Papp < 1 x 10-6 cm/s: Low permeability[1]
Q5: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What could be the reason?
This discrepancy often suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[2] P-gp is a protein in the cell membrane that actively pumps foreign substances out of the cell, reducing their intracellular concentration. The PAMPA assay only measures passive diffusion, while the Caco-2 assay, using live cells, will reflect the impact of efflux pumps.
Troubleshooting Guides
Issue 1: Low activity in cell-based assays despite high biochemical potency.
This guide will help you diagnose and address the potential permeability issue with your this compound derivative.
Caption: Troubleshooting workflow for low cellular activity.
Issue 2: My this compound derivative is a confirmed P-glycoprotein (P-gp) substrate. How can I improve its intracellular concentration?
If your compound is actively removed by P-gp, several medicinal chemistry strategies can be employed to overcome this:
-
Reduce the number of hydrogen bond acceptors: P-gp substrates often have multiple hydrogen bond acceptors.
-
Increase lipophilicity (with caution): While very high lipophilicity can be detrimental, a modest increase can sometimes reduce P-gp recognition.
-
Introduce a bulky group: Adding a sterically hindering group can disrupt the compound's interaction with the P-gp binding site.
-
Scaffold hopping: Consider alternative, structurally distinct scaffolds that retain the desired biological activity but are not recognized by P-gp.
-
Prodrug approach: Masking the features recognized by P-gp with a promoiety that is cleaved intracellularly can be an effective strategy.
Data Presentation
The following tables provide representative data for indole carboxamide derivatives from the literature. Note that specific data for this compound derivatives are limited in publicly available sources; therefore, data for other isomers are presented as examples.
Table 1: Physicochemical Properties and Permeability of Representative Indole Carboxamides
| Compound ID | Scaffold | LogP | PSA (Ų) | MW ( g/mol ) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio (B-A/A-B) |
| Example 1 | 1H-Indole-2-carboxamide | 2.5 | 68.5 | 250.3 | 0.5 | 15.2 |
| Example 2 | N-methyl-1H-Indole-2-carboxamide | 2.8 | 59.3 | 264.3 | 1.2 | 8.7 |
| Example 3 | 5-Fluoro-1H-Indole-2-carboxamide | 2.6 | 68.5 | 268.2 | 0.8 | 12.5 |
| This compound | This compound | 1.7 | 58.9 | 160.17 | Data not available | Data not available |
Data for Examples 1-3 are hypothetical and for illustrative purposes, based on general trends observed for indole carboxamides. Physicochemical properties for this compound are from PubChem.[3]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a this compound derivative.
Methodology:
-
Preparation of the Donor Plate:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration, ensuring the final solvent concentration is low (e.g., <1%).
-
Add the compound solution to the wells of a 96-well donor plate.
-
-
Preparation of the Artificial Membrane:
-
Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assay Assembly and Incubation:
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Carefully place the donor plate on top of the filter plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A * (V_D + V_A)) / (V_D * [C]_D,initial)) Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]D,initial = Initial concentration in the donor well
-
-
Caption: Experimental workflow for the PAMPA assay.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the permeability and potential for active efflux of a this compound derivative.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - B to A for Efflux):
-
To determine the efflux ratio, perform the experiment in the reverse direction. Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all collected samples using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions using the flux of the compound.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[1]
-
Signaling Pathway
Some indole carboxamide derivatives have been shown to interact with various signaling pathways. For instance, certain indole-2-carboxamide derivatives have been reported to suppress the Akt/mTOR/NF-κB signaling pathway, which is involved in cell proliferation, survival, and inflammation. If your this compound derivative is designed to target components of this pathway, poor cell permeability would prevent it from reaching its intracellular targets (Akt, mTOR, IKK), thereby diminishing its intended biological effect.
Caption: Simplified Akt/mTOR/NF-κB signaling pathway.
References
Technical Support Center: Addressing Off-Target Effects of 1H-Indole-7-carboxamide and Other Investigational Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of small molecule compounds like 1H-Indole-7-carboxamide. Given the limited publicly available data on the specific biological targets of this compound, this guide offers a comprehensive framework for investigating any investigational compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be erroneously attributed to the on-target activity. Furthermore, off-target effects can result in cellular toxicity and a lack of translation from preclinical models to clinical applications.
Q2: I am observing an unexpected phenotype in my cells treated with this compound. How can I determine if this is an off-target effect?
A2: A systematic approach is recommended to investigate unexpected phenotypes. This typically involves a series of validation experiments to distinguish between on-target and off-target effects. Key strategies include using a structurally related but biologically inactive control compound, performing target knockdown or knockout experiments, and conducting broader profiling assays to identify other potential molecular targets.
Q3: What are the initial steps I should take to proactively assess the selectivity of this compound?
A3: Proactive selectivity assessment is crucial. A cost-effective initial step is to perform computational or in-silico profiling to predict potential off-targets based on the chemical structure of this compound. Following this, broad-panel biochemical screening, such as a kinase panel, can provide empirical data on the compound's interaction with a large number of related proteins.
Q4: Can off-target effects ever be beneficial?
A4: While often considered detrimental, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology. A compound that interacts with multiple targets in a disease-relevant pathway may exhibit enhanced efficacy. However, it is critical to intentionally identify and characterize these off-target interactions to understand the compound's full mechanism of action.
Troubleshooting Guides
Scenario 1: Unexpected Cell Viability Changes
You observe that this compound induces cytotoxicity in your cell line, which is not anticipated based on its presumed target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Steps:
-
Confirm the Observation: Run a detailed dose-response curve to confirm the cytotoxic effect and determine the EC50.
-
Use a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is predicted to be inactive against the intended target. If this analog does not cause cytotoxicity, it suggests the effect is related to the on-target activity or a specific off-target interaction of the active compound.
-
Target Engagement: If the intended target is known, perform a target knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) experiment. If the cells become resistant to the compound's cytotoxic effect upon target removal, this provides strong evidence for an on-target mechanism.
-
Broad-Panel Screening: If the effect is not rescued by target knockdown/knockout, the cytotoxicity is likely due to an off-target effect. Perform a broad biochemical screen (e.g., a kinase panel) to identify potential off-targets.
-
Validate Off-Target: If a potential off-target is identified, validate its role in the observed cytotoxicity using techniques like siRNA-mediated knockdown of the off-target or by using a known selective inhibitor for that off-target.
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
The IC50 of this compound in a biochemical assay is significantly different from its EC50 in a cell-based assay.
Troubleshooting Workflow:
Caption: Troubleshooting potency discrepancies.
Detailed Steps:
-
Cell Permeability: Assess the ability of this compound to cross the cell membrane. This can be evaluated using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Compound Stability: Determine the stability of the compound in cell culture media over the time course of the experiment. Degradation of the compound will lead to a lower effective concentration.
-
Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target inside the cells.
-
Efflux Pumps: Investigate if the compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration. This can be tested by co-incubation with known efflux pump inhibitors.
-
Cofactor Concentrations: For enzymatic targets, consider if the intracellular concentrations of cofactors or competing ligands (e.g., ATP for kinases) differ significantly from the conditions of the biochemical assay.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested, typically in a 10-point, 3-fold serial dilution format.
-
Kinase Panel: Select a commercial kinase screening panel that covers a broad representation of the human kinome.
-
Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound at a specific concentration.
-
Reaction and Detection: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period. The reaction is then stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The data is then plotted to generate dose-response curves, from which IC50 values for each kinase can be determined.
Example Data Presentation:
| Kinase | IC50 (µM) for this compound |
| Target Kinase A | 0.05 |
| Off-Target Kinase B | 1.2 |
| Off-Target Kinase C | > 10 |
| Off-Target Kinase D | 2.5 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm the engagement of this compound with its target protein in a cellular environment.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat with either vehicle (e.g., DMSO) or varying concentrations of this compound for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: After heating, lyse the cells to release the proteins. This can be done through freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is then quantified by a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
CETSA Workflow Diagram:
Caption: General workflow for a CETSA experiment.
Technical Support Center: Scaling Up the Synthesis of 1H-Indole-7-carboxamide
Welcome to the technical support center for the synthesis and scale-up of 1H-Indole-7-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from bench-scale synthesis to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound from a laboratory to a pilot plant scale?
A1: Scaling up chemical syntheses introduces several challenges that are not always apparent at the bench scale. Key considerations include:
-
Reaction Kinetics and Thermodynamics: Reactions that are manageable in a small flask can become difficult to control on a larger scale. Exothermic reactions, in particular, require careful thermal management to prevent runaway reactions.
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more complex in larger reactors, which can affect reaction rates and lead to the formation of side products.
-
Reagent and Solvent Selection: The cost, toxicity, and safety of reagents and solvents become critical factors at larger scales. What is feasible for a gram-scale synthesis may be impractical or unsafe for kilogram-scale production.
-
Isolation and Purification: Methods like column chromatography, which are common in the lab, can be expensive and time-consuming to implement on a large scale. Developing robust crystallization or extraction procedures is often necessary.[1][2]
Q2: I am experiencing a low yield in the final amidation step to form this compound. What are the common causes?
A2: Low yields in amide bond formation are a frequent issue.[3] Potential causes include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid (1H-indole-7-carboxylic acid) must be activated before it can react with the amine source. If the coupling reagent is not effective or used in insufficient quantity, the reaction will be incomplete.[3]
-
Deactivation of the Amine: The amine can be protonated, which makes it non-nucleophilic and unable to react.[3] This can be a problem if the reaction conditions are too acidic.
-
Steric Hindrance: Bulky groups on either the indole ring or the amine can physically block the reaction site.[3]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide. It is crucial to use anhydrous solvents and reagents.[3]
Q3: How should I approach the purification of this compound on a larger scale?
A3: For large-scale purification, it is advisable to move away from chromatography where possible and focus on more scalable techniques:
-
Recrystallization: This is an excellent method for obtaining high-purity solid material, provided a suitable solvent system can be found.[2] The ideal solvent should dissolve the indole when hot but not when cold.[2]
-
Liquid-Liquid Extraction: A well-designed extraction protocol can be very effective for removing impurities. This may involve washing the organic layer containing the product with acidic or basic solutions to remove corresponding impurities.[2]
-
Trituration: If the product is a solid and the impurities are more soluble in a particular solvent, stirring the crude material in that solvent can wash away the impurities.
Troubleshooting Guides
Problem: My reaction to form an indole precursor via Suzuki coupling is sluggish or incomplete.
-
Possible Cause: The palladium catalyst may be inhibited or deactivated. The free N-H group on the indole ring can sometimes interfere with palladium catalysis.[4]
-
Solution:
-
Catalyst and Ligand Choice: Screen different palladium catalysts and ligands. For nitrogen-containing heterocycles, specialized catalyst systems may be more effective.[5]
-
Base and Solvent: The choice of base and solvent is critical. A range of conditions should be tested to find the optimal combination for your specific substrates.[6]
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[6]
-
Problem: During the work-up of my amidation reaction, I am getting an emulsion that is difficult to separate.
-
Possible Cause: The formation of salts or other amphiphilic molecules during the reaction can lead to emulsions.
-
Solution:
-
Add Brine: Washing with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[7]
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes help to break the emulsion.[7]
-
Solvent Addition: Adding a different organic solvent might change the phase properties and facilitate separation.
-
Problem: My this compound product is degrading on silica gel during column chromatography.
-
Possible Cause: Indole derivatives can be sensitive to the acidic nature of standard silica gel.[2]
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (~1%) to the eluent to neutralize the acidic sites on the silica.[2]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.[2]
-
Minimize Contact Time: Run the chromatography as quickly as possible to reduce the time the compound spends on the column.[2]
-
Data Presentation
Table 1: Optimization of Amidation Reaction Conditions
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | HATU | DIPEA | DMF | 25 | 85 |
| 2 | EDC/HOBt | DIPEA | DCM | 25 | 78 |
| 3 | SOCl₂ | Et₃N | Toluene | 80 | 65 |
| 4 | T3P | Pyridine | Acetonitrile | 50 | 92 |
This table presents hypothetical data for the purpose of illustrating an optimization study.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the amidation of 1H-indole-7-carboxylic acid.
-
Preparation: In an appropriately sized reactor under an inert atmosphere (nitrogen or argon), dissolve 1H-indole-7-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).
-
Activation: Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).[3]
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine source (e.g., an aqueous solution of ammonia or an amine salt with additional base) (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding water.
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: On a small scale, test various solvents and solvent mixtures to find a system where the crude this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualization
Experimental Workflow for Scale-Up
Caption: A typical workflow for scaling up a chemical synthesis process.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1H-Indole-7-carboxamide and Its Isomers in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural and synthetic compounds with significant biological activity.[1][2] The specific placement of functional groups, such as the carboxamide moiety, on the indole ring system can drastically alter the molecule's pharmacological profile. This guide provides an objective comparison of the biological activities of 1H-Indole-7-carboxamide and its various positional isomers, supported by experimental data from peer-reviewed studies.
While direct, head-to-head comparative studies across all isomers for a single biological target are limited, this analysis synthesizes available data to highlight the distinct therapeutic potentials conferred by the position of the carboxamide group.
Comparative Analysis of Biological Activities
The position of the carboxamide group on the indole ring is a critical determinant of the molecule's interaction with biological targets, leading to a diverse range of activities from anticancer and antimicrobial to enzyme inhibition.
-
Indole-1-Carboxamides: Derivatives of this isomer, particularly 7-azaindole-1-carboxamides, have been designed and investigated as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1).[3][4] One selected compound from this class demonstrated significant in vitro target inhibition and antitumor activity against human breast carcinoma in animal models, with an efficacy comparable to the reference drug Olaparib.[3][4]
-
Indole-2-Carboxamides: This is the most extensively studied class of indole carboxamide isomers, demonstrating a broad spectrum of biological activities.
-
Anticancer Activity: These compounds have been evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] Their mechanism often involves inducing apoptosis by affecting markers like Caspases, Cytochrome C, and Bcl2.[5]
-
Antimicrobial and Antitubercular Activity: Indole-2-carboxamides are potent agents against Mycobacterium tuberculosis, including drug-resistant strains.[6][7] Their mode of action can involve the inhibition of the mycolic acid biosynthetic pathway.[7] Certain analogues show dual efficacy, exhibiting both antitubercular and cytotoxic activities against cancer cells.[6]
-
Antiplasmodial Activity: Optimization of indole-2-carboxamides has yielded compounds with significant activity against Plasmodium falciparum and P. vivax, the parasites responsible for malaria.[8]
-
Receptor Modulation: Substituted 1H-indole-2-carboxamides have been synthesized as negative allosteric modulators of the cannabinoid type 1 (CB1) receptor.[9]
-
-
Indole-3-Carboxamides & Carboxylic Acids: While distinct from a simple carboxamide, derivatives of indole-3-carboxylic acid have been developed as potential herbicides.[10] They function as antagonists of the auxin receptor protein TIR1, inhibiting plant root and shoot growth.[10]
-
Indole-5 & 6-Carboxamides: Structure-activity relationship (SAR) studies on antiplasmodial indole-2-carboxamides have explored substitutions at the 5 and 6 positions.[6][8] For instance, a bromo group at the 6-position of an indole-2-carboxamide derivative led to a significant increase in anti-tubercular activity.[6] However, dedicated studies focusing on the primary activity of indole-5 or 6-carboxamides themselves are less common in the provided literature.
-
This compound: Publicly available databases like PubChem list the chemical and physical properties of this compound.[11] However, the search results did not yield specific studies detailing its biological activities in a comparative context with its other isomers, highlighting a gap in the current research landscape.
Data Presentation: Summary of Isomer Activities
| Isomer Position | Primary Biological Activities Investigated | Key Findings / Examples |
| Indole-1-Carboxamide | PARP-1 Inhibition, Anticancer | 7-Azaindole-1-carboxamides show potent PARP-1 inhibition and antitumor effects in breast cancer models.[3][4] |
| Indole-2-Carboxamide | Anticancer, Antitubercular, Antiplasmodial, CB1 Receptor Modulation | Acts as EGFR/CDK2 dual inhibitors[5]; inhibits M. tuberculosis growth[6][7]; shows activity against malaria parasites[8]; functions as a negative allosteric modulator of CB1 receptors.[9] |
| Indole-3-Carboxamide | Herbicidal (as Carboxylic Acid Derivatives) | Indole-3-carboxylic acid derivatives act as TIR1 antagonists, inhibiting plant growth.[10] |
| Indole-5-Carboxamide | SAR in other Isomers | Substitutions at this position are crucial for the antiplasmodial activity of indole-2-carboxamides.[8] |
| Indole-6-Carboxamide | SAR in other Isomers | A bromo-substitution at this position enhanced the antitubercular activity of an indole-2-carboxamide.[6] |
| This compound | Not specified in provided literature | Chemical properties are documented, but comparative biological activity data is lacking.[11] |
Experimental Protocols & Methodologies
Detailed and reproducible experimental design is crucial for comparing the efficacy of different compounds. Below are standard protocols for assays commonly used to evaluate the bioactivities of indole derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This assay determines a compound's ability to inhibit cell proliferation by measuring the metabolic activity of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer line) in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indole carboxamide isomers for a period of 48 to 72 hours.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.[12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the concentration that causes 50% inhibition of cell growth (GI50 or IC50).
Protocol 2: Apoptosis Determination (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death) by a test compound.
-
Cell Treatment: Treat cancer cells with the test compounds at their predetermined IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells and resuspend them in a binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate cell populations based on their staining profile:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: EGFR signaling pathway inhibited by certain Indole-2-Carboxamide derivatives.
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cell proliferation assay.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 7. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 11. This compound | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Indole Carboxamides as PARP-1 Inhibitors
An Objective Guide for Researchers in Drug Development
This guide provides a comparative analysis of the enzyme inhibitory performance of compounds based on the 1H-Indole-7-carboxamide scaffold, focusing on their activity against Poly (ADP-ribose) polymerase-1 (PARP-1). While data on this compound itself is limited, extensive research has been conducted on structurally related 7-azaindole-1-carboxamides , identifying them as a potent new class of PARP-1 inhibitors.[1][2] This comparison will focus on a selected 7-azaindole-1-carboxamide derivative, herein referred to as Azaindole-Cpd-1l , and benchmark its performance against established, FDA-approved PARP inhibitors, Olaparib and Talazoparib.
PARP-1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[3] Its inhibition has become a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] Inhibitors prevent the repair of SSBs, which then lead to the formation of cytotoxic double-strand breaks during DNA replication, a concept known as synthetic lethality.
Data Presentation: Inhibitory Potency
The inhibitory activity of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the in vitro IC50 values for Azaindole-Cpd-1l, Olaparib, and Talazoparib against the PARP-1 enzyme. Lower values indicate higher potency.
| Compound | Scaffold | PARP-1 IC50 (nM) | Notes |
| Azaindole-Cpd-1l | 7-Azaindole-1-carboxamide | 70 | A novel inhibitor with demonstrated in vivo anti-tumor activity.[2] |
| Olaparib | Phthalazinone-carboxamide | 1 - 5 | FDA-approved for ovarian, breast, pancreatic, and prostate cancers.[4][5] |
| Talazoparib | Fluoro-dihydroisoquinolinone | 0.57 | FDA-approved for BRCA-mutated, HER2-negative breast cancer; noted for high PARP trapping ability.[6] |
Note: IC50 values can vary based on specific assay conditions, such as substrate (NAD+) concentration.[7]
Experimental Protocols: In Vitro PARP-1 Inhibition Assay
The following protocol outlines a standard methodology for determining the in vitro inhibitory activity of compounds against PARP-1 using a chemiluminescent assay format. This method measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.[8][9]
Principle: Histones are pre-coated onto a 96-well or 384-well plate. In the presence of activated (nicked) DNA, PARP-1 catalyzes the transfer of ADP-ribose units from a biotinylated NAD+ substrate to the histone proteins. The resulting biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a light signal upon addition of a chemiluminescent substrate. The signal intensity is proportional to PARP-1 activity, and a reduction in signal in the presence of a test compound indicates inhibition.[8]
Materials and Reagents:
-
Plate: 96-well or 384-well plate pre-coated with histones.
-
Enzyme: Recombinant human PARP-1.
-
Substrates: Activated (nicked) DNA, Biotinylated NAD+.
-
Buffers: PARP Assay Buffer, Wash Buffer (e.g., PBST), Blocking Buffer.
-
Test Compounds: Serial dilutions of the inhibitor (e.g., Azaindole-Cpd-1l) and a reference inhibitor (e.g., Olaparib).
-
Detection Reagents: Streptavidin-HRP, Chemiluminescent Substrate.
-
Instrumentation: Microplate reader capable of measuring chemiluminescence.
Procedure:
-
Plate Preparation: Histone-coated plates are washed and then blocked with Blocking Buffer for at least 90 minutes at room temperature to prevent non-specific binding.[8][9]
-
Inhibitor Addition: Add 2.5 µL of serially diluted test inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.[9]
-
Reaction Initiation: Prepare a master mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+. Add this mix to all wells. Initiate the enzymatic reaction by adding diluted PARP-1 enzyme (e.g., 0.33 ng/µl) to all wells except the "Blank" controls.[9]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction to proceed.[8][9]
-
Detection:
-
Wash the plate multiple times with Wash Buffer to remove unbound reagents.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[8][9]
-
Perform a final series of washes to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent substrate to all wells and immediately measure the light output using a microplate reader.[8][9]
-
-
Data Analysis: Subtract the "Blank" values from all other readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Mandatory Visualization
The diagrams below illustrate the critical role of PARP-1 in DNA repair and the workflow for assessing its inhibition.
Caption: PARP-1 signaling pathway in DNA single-strand break repair and mechanism of inhibition.
Caption: Experimental workflow for a PARP-1 in vitro chemiluminescent inhibition assay.
References
- 1. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Validating the Mechanism of Action of 1H-Indole-7-carboxamide: A Comparative Guide to Na+/H+ Exchanger Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1H-Indole-7-carboxamide and its potential mechanism of action as a Na+/H+ exchanger (NHE) inhibitor. While direct evidence for the parent compound is limited, this guide draws upon data from its N-(aminoiminomethyl) derivative to provide a scientifically grounded comparison with established NHE inhibitors. The information presented herein is intended to facilitate further research and drug development efforts targeting NHE-mediated pathways.
Introduction
The this compound scaffold is a member of the broader indole carboxamide class of compounds, which have demonstrated a wide range of biological activities. Recent investigations into substituted indole carboxamides have suggested that they can act as inhibitors of the Na+/H+ exchanger (NHE), a key transmembrane protein involved in the regulation of intracellular pH (pHi) and cell volume. Specifically, a study on N-(aminoiminomethyl)-1H-indole carboxamide derivatives indicated that varying the position of the carboxamide group on the indole ring influences NHE inhibitory activity, with derivatives at the 7-position showing activity.
This guide compares the Na+/H+ exchanger inhibitory profile of a derivative of this compound with two well-characterized NHE inhibitors: Amiloride, a non-selective inhibitor, and Cariporide, a potent and selective NHE-1 inhibitor.
Quantitative Comparison of NHE Inhibitors
The following table summarizes the inhibitory potency of the selected compounds against different isoforms of the Na+/H+ exchanger.
| Compound | Target(s) | IC50 (µM) | Selectivity Profile |
| N-(aminoiminomethyl)-1H-indole-7-carboxamide | Na+/H+ Exchanger | Data not available¹ | - |
| Amiloride | ENaC, NHE | ~0.1-0.5 (for ENaC)[1][2][3], 3 - 1000 (for NHE)[2][3] | Non-selective inhibitor of ENaC and various NHE isoforms.[1][2][3] |
| Cariporide | NHE-1 | 0.05[4][5] | Highly selective for NHE-1 over other isoforms like NHE-2 (IC50 = 1000 µM) and NHE-3 (IC50 = 3 µM).[4][5] |
¹Inhibitory activity against the Na+/H+ exchanger has been demonstrated for N-(aminoiminomethyl)-1H-indole-7-carboxamide; however, specific quantitative data such as IC50 values are not publicly available in the reviewed literature. The primary study indicated that indole-2-carboxamide derivatives were the most potent among the tested isomers.
Experimental Protocols
In Vitro Na+/H+ Exchanger (NHE) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against NHE, by monitoring the recovery of intracellular pH (pHi) in cells following an acid load.
1. Cell Culture and Preparation:
- Culture a suitable cell line expressing the NHE isoform of interest (e.g., CHO-K1 cells stably expressing human NHE-1) in appropriate growth medium.
- Plate the cells onto 96-well black-walled, clear-bottom plates and allow them to adhere and grow to a confluent monolayer.
2. Fluorescent Dye Loading:
- Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
- Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), by incubating them in the dark at 37°C for a specified time (e.g., 30-60 minutes).
3. Induction of Acid Load:
- Wash the cells to remove extracellular dye.
- Induce an intracellular acid load by exposing the cells to a sodium-free, ammonium-containing buffer (e.g., NH4Cl solution) for a short period, followed by a wash with a sodium-free buffer. This "ammonium prepulse" technique leads to a rapid drop in pHi.
4. Measurement of pHi Recovery:
- Initiate the pHi recovery by adding a sodium-containing buffer. The NHE will be activated and start extruding H+ in exchange for extracellular Na+, leading to an increase in pHi.
- Immediately begin monitoring the fluorescence of the intracellular dye using a fluorescence plate reader. The ratio of fluorescence at two different excitation wavelengths (e.g., 490 nm and 440 nm) with a single emission wavelength (e.g., 535 nm) is used to determine the intracellular pH.
5. Compound Treatment and Data Analysis:
- To test the inhibitory effect of a compound, pre-incubate the cells with various concentrations of the test compound (e.g., this compound) before the addition of the sodium-containing buffer.
- Record the rate of pHi recovery in the presence and absence of the inhibitor.
- Calculate the percentage of inhibition for each concentration of the compound.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of the Na+/H+ exchanger 1 (NHE-1) in maintaining intracellular pH and how its inhibition can impact cellular processes.
Caption: Role of NHE-1 in ion exchange and its inhibition.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for determining the NHE inhibitory activity of a test compound.
Caption: Workflow for NHE inhibition assay.
References
- 1. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities [pubmed.ncbi.nlm.nih.gov]
- 3. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theaspd.com [theaspd.com]
A Comparative Guide to the Cross-Reactivity Profile of 1H-Indole-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of 1H-Indole-7-carboxamide. While specific experimental data on the cross-reactivity of this compound is not extensively available in public literature, this document outlines the methodologies and presents a comparative analysis with other indole carboxamide derivatives that have established biological targets. The aim is to offer a comprehensive approach to assessing the selectivity of novel compounds within this chemical class.
The indole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. Understanding the cross-reactivity of a specific isomer, such as this compound, is crucial for predicting potential off-target effects and ensuring the safety and efficacy of a drug candidate.
Comparative Analysis of Indole Carboxamide Derivatives
To illustrate a potential cross-reactivity study, this section compares the hypothetical binding profile of this compound against two other well-characterized indole carboxamide isomers with distinct primary targets: an Indole-2-carboxamide derivative known as a cannabinoid receptor 1 (CB1) antagonist, and an Indole-5-carboxamide derivative that acts as a Poly(ADP-ribose) polymerase (PARP) inhibitor.
Table 1: Hypothetical Cross-Reactivity Profile of Indole Carboxamides Against a Panel of Receptors (Ki in nM)
| Compound | Primary Target | CB1 Receptor | CB2 Receptor | PARP-1 | hERG |
| This compound | Unknown | >10,000 | >10,000 | >10,000 | >10,000 |
| Indole-2-carboxamide Derivative | CB1 Antagonist | 25 | 850 | >10,000 | 5,200 |
| Indole-5-carboxamide Derivative | PARP-1 Inhibitor | >10,000 | >10,000 | 5 | >10,000 |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for the comparator compounds are representative values based on publicly available information for compounds within their respective classes.
Table 2: Hypothetical Cross-Reactivity Profile of Indole Carboxamides Against a Panel of Kinases (% Inhibition at 10 µM)
| Compound | Primary Target | PKA | PKC | CDK2 | EGFR |
| This compound | Unknown | < 5% | < 5% | < 5% | < 5% |
| Indole-2-carboxamide Derivative | CB1 Antagonist | 8% | 12% | 5% | 3% |
| Indole-5-carboxamide Derivative | PARP-1 Inhibitor | 2% | 4% | 9% | 6% |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for the comparator compounds are representative values based on publicly available information for compounds within their respective classes.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of compound selectivity. Below are generalized protocols for two key assays used in cross-reactivity profiling.
Protocol 1: Radioligand Displacement Assay for Receptor Cross-Reactivity
This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a panel of GPCRs.
Materials:
-
Cell membranes expressing the target receptors (e.g., CB1, CB2).
-
Radioligand specific for each target receptor (e.g., [³H]CP-55,940 for cannabinoid receptors).
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the various concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific kinase.
Objective: To determine the percent inhibition of a panel of kinases by a test compound at a fixed concentration.
Materials:
-
Purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
Test compound (e.g., this compound).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well microplates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinases, substrates, and ATP in the kinase assay buffer.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the wells of a 384-well plate. Include appropriate controls (no enzyme, no compound).
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically a luminescent signal that is proportional to the amount of ADP.
-
Data Analysis: Calculate the percent inhibition for the test compound by comparing the signal in the presence of the compound to the control wells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a generic GPCR signaling pathway and a typical workflow for cross-reactivity screening.
A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
A general workflow for assessing the cross-reactivity of a hit compound.
Structure-Activity Relationship of 1H-Indole-7-carboxamide Analogs and Related Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-7-carboxamide scaffold is a key pharmacophore in modern drug discovery, demonstrating a wide range of biological activities. While comprehensive structure-activity relationship (SAR) studies focusing specifically on the 7-carboxamide substitution are emerging, a wealth of data exists for its isomers, particularly the 1H-indole-2-carboxamide and 7-azaindole-1-carboxamide analogs. This guide provides a comparative overview of the SAR of these compounds against various biological targets, supported by experimental data and detailed protocols.
Overview of Biological Targets
1H-Indole carboxamide analogs have been identified as potent modulators of several important biological targets, including:
-
Poly(ADP-ribose) polymerase (PARP) : Primarily involved in DNA repair, making inhibitors attractive as anti-cancer agents, especially in BRCA-deficient tumors.
-
Kinases : These enzymes are crucial regulators of cell signaling, and their inhibition is a key strategy in cancer therapy.
-
Cannabinoid Receptor 1 (CB1) : Allosteric modulators of this receptor have potential therapeutic applications in various neurological and psychiatric disorders.
-
Other Targets : Including the mycobacterial membrane protein MmpL3 (anti-tubercular), Trypanosoma cruzi (anti-parasitic), and transient receptor potential vanilloid 1 (TRPV1).
Comparative SAR and Quantitative Data
The following sections summarize the SAR for different indole carboxamide analogs against various targets.
PARP-1 Inhibitors
The indole carboxamide core serves as a mimic of the nicotinamide moiety of NAD+, enabling it to bind to the catalytic domain of PARP-1.[1] The 7-azaindole-1-carboxamide scaffold has been particularly well-explored.
Table 1: SAR of 7-Azaindole-1-carboxamide Analogs as PARP-1 Inhibitors
| Compound | R Group | PARP-1 IC50 (µM) | Antiproliferative Activity (Cell Line) |
| 77b | H | 0.27 | Not Reported |
| 77l | 4-fluoro-benzyl | 0.07 | Not Reported |
Data sourced from a study on 7-azaindole-1-carboxamides as a new class of PARP-1 inhibitors.
A separate study on 1H-indole-4-carboxamide derivatives identified compound LX15 as a potent PARP-1 inhibitor with an IC50 of 13 nM. This compound also showed significant activity in BRCA1 deficient cells (CC50 = 0.98 µM) and excellent selectivity over wild-type cells.[2]
CB1 Receptor Allosteric Modulators
A series of 1H-indole-2-carboxamides have been evaluated as negative allosteric modulators of the CB1 receptor.
Table 2: SAR of 1H-Indole-2-carboxamide Analogs as CB1 Receptor Modulators [3][4]
| Compound | R1 (C3 position) | R2 (C5 position) | R3 (Phenyl-4 position) | IC50 (nM) |
| 1 | n-propyl | H | piperidinyl | 853 |
| 17 | n-propyl | H | diethylamino | 484 |
| 45 | ethyl | Cl | diethylamino | 79 |
Data from a study on substituted 1H-indole-2-carboxamides.[3][4]
The study concluded that potency was enhanced by a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole, and short alkyl groups at the C3 position.[3][4]
Anti-Trypanosoma cruzi Agents
1H-Indole-2-carboxamides have also been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Table 3: SAR of 1H-Indole-2-carboxamide Analogs against T. cruzi [2][5]
| Compound | R (Indole-5' position) | pEC50 |
| 1 | methyl | 5.4 |
| 3 | cyclopropyl | >6.2 |
| 5 | ethyl | 5.8 |
| 6 | methoxy | 5.7 |
| 8 | F | <4.2 |
| 9 | Cl | <4.2 |
| 10 | CF3 | <4.2 |
pEC50 values represent the negative logarithm of the half-maximal effective concentration.
The SAR suggests that small, aliphatic, electron-donating groups at the 5' position of the indole core are favored for potency, while electron-withdrawing groups lead to inactivity.[2]
Experimental Protocols
PARP-1 Inhibition Assay
A common method for determining PARP-1 inhibitory activity involves a colorimetric assay. Recombinant human PARP-1 is incubated with the test compounds in the presence of biotinylated NAD+ and histone-coated plates. The amount of biotinylated poly(ADP-ribose) incorporated is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
CB1 Receptor Allosteric Modulation Assay
The activity of compounds as allosteric modulators of the CB1 receptor can be assessed using calcium mobilization assays in cells expressing the receptor.[3][4] The assay measures the ability of the compounds to modulate the intracellular calcium concentration ([Ca2+]i) induced by a known CB1 agonist. A decrease in the agonist-induced calcium signal in the presence of the test compound indicates negative allosteric modulation.
Anti-Trypanosoma cruzi Assay
The potency of compounds against the intracellular amastigote form of T. cruzi is typically evaluated in an in vitro assay using infected host cells (e.g., Vero cells).[5] The infected cells are treated with the test compounds for a defined period, after which the parasite load is quantified, often using a high-content imaging system to count the number of parasites per cell. The EC50 value is then determined.
Signaling Pathways and Experimental Workflows
PARP Inhibition in DNA Single-Strand Break Repair
The following diagram illustrates the role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors block this process.
Caption: PARP-1 signaling in DNA repair and the effect of PARP inhibitors.
General Workflow for Screening Indole Carboxamide Analogs
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel indole carboxamide analogs.
Caption: Experimental workflow for the development of indole carboxamide analogs.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of 1H-Indole-7-carboxamide Derivatives: A Review of Available Data
A comprehensive review of published scientific literature reveals a notable scarcity of direct comparative in vivo efficacy studies for 1H-Indole-7-carboxamide derivatives. While the indole scaffold is a cornerstone in medicinal chemistry, leading to numerous therapeutic agents, the 7-carboxamide substitution pattern appears to be a less explored area in preclinical in vivo research compared to its 2, 3, and 4-carboxamide isomers. Extensive searches have not yielded sufficient data to construct a direct, evidence-based comparison guide on the in vivo performance of multiple this compound derivatives as per the user's request.
This lack of comparative data prevents the creation of summary tables and detailed experimental protocols comparing several derivatives within this specific chemical class.
Alternative Focus: In Vivo Efficacy of Indole-4-carboxamide and 7-Azaindole-1-carboxamide Derivatives as PARP-1 Inhibitors
Given the limited in vivo data on the requested this compound scaffold, we propose a comparative guide on a closely related and more extensively studied class of compounds: Indole-4-carboxamide and 7-Azaindole-1-carboxamide derivatives targeting Poly (ADP-ribose) polymerase-1 (PARP-1) . Several compounds within these classes have been evaluated in vivo, providing the necessary data for a meaningful comparison.
Below is an example of the type of information that could be provided for such a guide.
Exemplar Comparison: In Vivo Anti-Tumor Activity of PARP-1 Inhibitors
This section provides an illustrative comparison of the in vivo efficacy of selected indole- and azaindole-carboxamide derivatives that act as PARP-1 inhibitors.
Quantitative Data Summary
| Compound | Derivative Class | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| LX15 | 1H-Indole-4-carboxamide | Murine Melanoma Model (B16F10) | Melanoma | Not Specified | Potentiated the efficacy of temozolomide | [1] |
| ST7710AA1 (1l) | 7-Azaindole-1-carboxamide | Nude Mice (MX1 Xenograft) | Human Breast Carcinoma | Lower dose than reference | Similar to Olaparib | [2][3] |
| Olaparib | Phthalazinone carboxamide | Nude Mice (MX1 Xenograft) | Human Breast Carcinoma | Not Specified | Reference Standard | [2][3] |
Note: Detailed quantitative TGI percentages and statistical significance were not fully available in the abstracts. A full guide would require access to the full-text articles.
Experimental Protocols
A detailed experimental protocol for in vivo anti-tumor efficacy studies is crucial for the interpretation and replication of results. Below is a generalized protocol based on common practices described in the literature.
In Vivo Xenograft Model Protocol
-
Animal Model: Athymic nude mice (nu/nu), typically 6-8 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Cell Line and Implantation: A human cancer cell line (e.g., MX1 human breast carcinoma) is cultured under standard conditions. A suspension of a specified number of cells (e.g., 5 x 106) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The volume is calculated using the formula: (length x width2) / 2.
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-150 mm3), the mice are randomized into control and treatment groups.
-
Compound Administration: The test compounds (e.g., ST7710AA1) and the reference drug (e.g., Olaparib) are administered according to the specified dosing regimen (e.g., orally or intraperitoneally, at a certain mg/kg dose, daily or on a specific schedule). The vehicle used for the control group is administered in the same manner.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration.
-
Data Analysis: Tumor volumes are plotted over time for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Signaling Pathway and Mechanism of Action
PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancers with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. Inhibition of PARP-1 in these cancer cells leads to the accumulation of unrepaired SSBs, which during DNA replication, result in the formation of DSBs. Since the HR pathway is non-functional, these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality.
Caption: PARP-1 inhibition in BRCA-deficient cells leads to synthetic lethality.
We recommend pursuing a comparison guide on a more data-rich class of indole derivatives, such as the PARP-1 inhibitors highlighted above, to provide a valuable and evidence-based resource for researchers.
References
Comparative Analysis of 1H-Indole-7-carboxamide and its Alternatives in Experimental Research
A Guide to Reproducibility and Performance in Drug Discovery
For researchers and scientists engaged in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative overview of 1H-Indole-7-carboxamide and its structurally related alternatives, with a focus on the available experimental data to aid in the selection of compounds and the design of reproducible experiments. While specific experimental reproducibility data for this compound is not extensively documented in publicly available literature, we can infer its potential performance and establish a framework for its evaluation by examining well-characterized derivatives of the parent indole carboxamide scaffold.
This guide will focus on the anti-cancer properties of indole carboxamides, a therapeutic area where several derivatives have been synthesized and evaluated, providing a basis for comparison.
Quantitative Data Presentation: A Comparative Look at Indole Carboxamide Derivatives
The following tables summarize the biological activity of several 1H-indole-2-carboxamide derivatives, which serve as well-documented alternatives to this compound. This data is crucial for comparing the potential efficacy of different chemical modifications on the indole scaffold.
Table 1: Antiproliferative Activity of 1H-Indole-2-carboxamide Derivatives
| Compound ID | Modifications | Mean GI50 (µM) | Reference |
| 5d | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl) | 1.10 | [1] |
| 5e | 5-chloro-3-ethyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | 0.95 | [1] |
| 5h | 5-chloro-3-ethyl-N-(4-(4-methylpiperazin-1-yl)phenethyl) | 1.20 | [1] |
| 5i | 5-chloro-3-ethyl-N-(4-morpholinophenethyl) | 1.50 | [1] |
| 5j | 5,6-dichloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl) | 1.30 | [1] |
| 5k | 5,6-dichloro-3-ethyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | 1.00 | [1] |
| Doxorubicin | (Reference Drug) | 1.10 | [1] |
Table 2: Kinase Inhibitory Activity of Selected 1H-Indole-2-carboxamide Derivatives
| Compound ID | EGFR IC50 (µM) | CDK2 IC50 (µM) | Reference |
| 5d | 0.11 | 0.15 | [1] |
| 5e | 0.09 | 0.12 | [1] |
| 5h | 0.13 | 0.17 | [1] |
| 5i | 0.16 | 0.20 | [1] |
| 5j | 0.14 | 0.18 | [1] |
| 5k | 0.10 | 0.13 | [1] |
Experimental Protocols: Ensuring Reproducibility
Detailed methodologies are critical for the replication of experimental results. Below are the protocols for the key assays cited in this guide.
Antiproliferative Activity Assessment (MTT Assay)
This protocol is adapted from the methodology used to evaluate the antiproliferative effects of the indole-2-carboxamide derivatives.[1]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is discarded, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curves.
Kinase Inhibition Assays (EGFR and CDK2)
The following is a general protocol for assessing the inhibitory activity of compounds against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1]
-
Reaction Mixture Preparation: A reaction buffer containing the respective kinase (EGFR or CDK2), a substrate peptide, and ATP is prepared.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.
-
Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential for clearly communicating complex biological pathways and experimental workflows.
Caption: Inhibition of EGFR and CDK2 signaling pathways by indole carboxamide derivatives.
Caption: Experimental workflow for the MTT-based cell viability assay.
Conclusion
While direct reproducibility data for experiments using this compound is sparse, the broader family of indole carboxamides has been shown to be a versatile scaffold in drug discovery. The provided data on 1H-indole-2-carboxamide derivatives demonstrates the importance of systematic evaluation and detailed reporting of experimental protocols and results. Researchers interested in this compound should consider the presented alternatives as benchmarks for performance and utilize the outlined experimental protocols as a foundation for their own investigations to ensure the generation of robust and reproducible data. The consistent application of standardized assays and clear data presentation will be crucial in determining the therapeutic potential of this and other novel chemical entities.
References
Head-to-head comparison of different synthesis routes for 1H-Indole-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of two primary synthetic routes for the preparation of 1H-Indole-7-carboxamide, a valuable building block in medicinal chemistry. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Amidation of 1H-Indole-7-carboxylic acid | Route 2: Selective Hydrolysis of 7-Cyanoindole |
| Starting Material | 1H-Indole-7-carboxylic acid | 7-Cyanoindole |
| Key Transformation | Amide bond formation | Controlled nitrile hydrolysis |
| Reagents | Coupling agents (e.g., HATU, DIPEA) or SOCl₂ followed by NH₃ | Enzymes (Nitrile hydratase) or controlled chemical hydrolysis (e.g., KOH in t-BuOH) |
| Reported Yield | Good to Excellent (Typically 70-90% for similar substrates) | Variable, success is highly substrate and condition dependent |
| Key Advantages | High-yielding, well-established chemistry, reliable. | Potentially fewer steps if 7-cyanoindole is readily available. Enzymatic route offers high selectivity and mild conditions. |
| Key Challenges | Availability and cost of coupling reagents. Handling of thionyl chloride. | Preventing over-hydrolysis to the carboxylic acid. Availability of specific enzymes. Optimization of reaction conditions for chemical hydrolysis can be tedious. |
Visualizing the Synthesis Pathways
Caption: Comparative workflow of the two main synthesis routes to this compound.
Experimental Protocols
Route 1: Amidation of 1H-Indole-7-carboxylic acid
This route involves the activation of the carboxylic acid group of 1H-Indole-7-carboxylic acid, followed by reaction with an ammonia source. Two common methods for this transformation are presented below.
Method A: Using a Coupling Agent (HATU)
This method utilizes a modern peptide coupling agent for efficient amide bond formation under mild conditions.[1]
-
Materials:
-
1H-Indole-7-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a solution of 1H-Indole-7-carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add ammonium chloride (1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Method B: Via Acyl Chloride Formation
This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by amination.[2][3][4]
-
Materials:
-
1H-Indole-7-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., THF, DCM)
-
Aqueous ammonia (NH₄OH) or ammonia gas
-
Ice bath
-
-
Procedure:
-
Suspend 1H-Indole-7-carboxylic acid (1.0 equiv) in an anhydrous solvent such as THF or DCM.
-
Add thionyl chloride (1.2-1.5 equiv) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature or gently reflux until the starting material is consumed (monitor by TLC, watching for the disappearance of the carboxylic acid).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous solvent and cool in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through the solution.
-
Stir the reaction mixture until the formation of the amide is complete.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Route 2: Selective Hydrolysis of 7-Cyanoindole
This route aims to selectively hydrolyze the nitrile group of 7-Cyanoindole to the primary amide without further hydrolysis to the carboxylic acid. This can be a challenging transformation to control chemically, but enzymatic methods offer a promising alternative.
Method A: Enzymatic Hydrolysis
The use of a nitrile hydratase enzyme can provide excellent selectivity for the formation of the amide under mild, aqueous conditions.[5][6][7]
-
Materials:
-
7-Cyanoindole
-
Nitrile hydratase (commercially available or from a microorganism culture)
-
Phosphate buffer (pH ~7)
-
Organic co-solvent (if needed for solubility)
-
Ethyl acetate
-
-
Procedure:
-
Prepare a suspension of 7-Cyanoindole in a phosphate buffer. An organic co-solvent may be added to improve solubility.
-
Add the nitrile hydratase enzyme to the mixture.
-
Stir the reaction at a controlled temperature (typically room temperature to 37 °C) and monitor the progress by HPLC or TLC.
-
Upon completion of the reaction (consumption of the nitrile), extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Method B: Controlled Chemical Hydrolysis
This method relies on carefully controlled reaction conditions to favor the formation of the amide over the carboxylic acid.
-
Materials:
-
7-Cyanoindole
-
Potassium hydroxide (KOH)
-
tert-Butanol (t-BuOH)
-
Water
-
-
Procedure:
-
Dissolve 7-Cyanoindole in tert-butanol.
-
Add a solution of potassium hydroxide in a mixture of tert-butanol and a small amount of water.
-
Heat the reaction mixture to a moderate temperature and monitor the reaction closely by TLC or HPLC to avoid over-hydrolysis.
-
Once the starting material is consumed and before significant formation of the carboxylic acid is observed, cool the reaction mixture.
-
Neutralize the reaction with a dilute acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
The choice between these synthetic routes will depend on several factors including the availability and cost of starting materials and reagents, the scale of the synthesis, and the available equipment. The amidation of 1H-Indole-7-carboxylic acid is a robust and generally high-yielding approach, making it suitable for most laboratory settings. The selective hydrolysis of 7-Cyanoindole , particularly the enzymatic route, presents an elegant and green alternative, though it may require more specialized resources and optimization. For drug development professionals, the reproducibility and scalability of the amidation route may be more advantageous. Researchers exploring novel methodologies may find the challenges and potential benefits of the selective hydrolysis route to be of greater interest.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Assessing the Selectivity of Indole-2-Carboxamides as Dual EGFR/CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of Novel Indole-2-Carboxamide Kinase Inhibitors
The development of kinase inhibitors with specific selectivity profiles is a cornerstone of modern targeted therapy in oncology. The indole-2-carboxamide scaffold has emerged as a promising chemical starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of a series of 5-substituted-indole-2-carboxamides designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins implicated in cancer cell proliferation and survival.
Comparative Selectivity Data
The inhibitory activity of the lead indole-2-carboxamide compounds was assessed against both EGFR and CDK2 and compared with established clinical inhibitors, Erlotinib (an EGFR inhibitor) and Dinaciclib (a CDK2 inhibitor). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | EGFR IC50 (nM)[1][2] | CDK2 IC50 (nM)[1][2] |
| Indole-2-Carboxamides | ||
| Compound 5c | 124 | 46 |
| Compound 5g | 85 | 33 |
| Compound 5i | Not Reported | 24 |
| Compound 5j | Not Reported | 16 |
| Reference Inhibitors | ||
| Erlotinib | 80 | Not Applicable |
| Dinaciclib | Not Applicable | 20 |
Experimental Protocols
The following are detailed methodologies for the kinase inhibition assays used to determine the IC50 values of the indole-2-carboxamide derivatives.
EGFR Kinase Inhibition Assay Protocol
This assay quantifies the activity of EGFR by measuring the amount of ADP produced during the kinase reaction, utilizing a luminescence-based method.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP solution
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Indole-2-carboxamide compounds and reference inhibitor (Erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and Erlotinib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of the assay plate, add the diluted compounds or vehicle control (DMSO).
-
Add the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][4][5]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[3][4][5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
CDK2 Kinase Inhibition Assay Protocol
This assay follows a similar principle to the EGFR assay, measuring the inhibition of CDK2 activity.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 peptide substrate
-
ATP solution
-
Kinase assay buffer
-
Indole-2-carboxamide compounds and reference inhibitor (Dinaciclib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and Dinaciclib in DMSO and then in kinase assay buffer.
-
Kinase Reaction Setup:
-
Add the diluted compounds or vehicle control to the assay plate wells.
-
Add the CDK2/Cyclin E enzyme complex to each well.
-
Start the reaction by adding the Histone H1 substrate and ATP mixture.
-
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
ADP Detection: Follow the same steps as in the EGFR assay, using the ADP-Glo™ Kinase Assay Kit to measure the amount of ADP produced.[3][4][5]
-
Data Acquisition and Analysis: Measure luminescence and calculate IC50 values as described for the EGFR assay.
Visualizing the Biological Context and Experimental Process
To provide a clearer understanding of the target pathway and the experimental approach, the following diagrams have been generated.
Caption: EGFR signaling pathway and points of inhibition.
References
- 1. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
Safety Operating Guide
Safe Handling and Disposal of 1H-Indole-7-carboxamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1H-Indole-7-carboxamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from structurally related indole and carboxamide compounds to provide a conservative and comprehensive operational protocol. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Anticipated Hazard Profile
The potential hazards of this compound are extrapolated from its core functional groups: the indole ring and the carboxamide moiety. Compounds containing an indole nucleus can be harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[1][2] Some indole derivatives are also noted to be very toxic to aquatic life.[2] While the carboxamide group is present in many pharmaceuticals, some related compounds, such as acrylamide, are recognized as neurotoxic and probable carcinogens, warranting a cautious approach.[3]
| Hazard Category | Potential Hazard Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[2] |
| Long-Term Health Effects | Unknown. Handle with caution as some related compounds have shown potential for long-term health effects.[3] |
| Environmental Hazards | Potentially toxic to aquatic life. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent all potential routes of exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness). | To prevent skin contact, as indole derivatives can be toxic upon dermal absorption. Change gloves immediately if contaminated. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure to the compound. |
| Respiratory Protection | All handling of the solid compound must be conducted in a certified chemical fume hood. If weighing or generating dust outside a fume hood is unavoidable, a NIOSH-approved respirator with a P100 particulate filter is required. | To prevent inhalation of airborne particles which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
A strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and solution preparation, must occur within a certified chemical fume hood.
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work Area Preparation: Line the work area inside the fume hood with disposable absorbent bench paper to contain any spills.
Weighing and Transferring
-
Weighing: If possible, weigh the compound directly within the fume hood.
-
External Balance Procedure: If an external balance must be used, tare a sealed container, add the compound to the container inside the fume hood, and then re-weigh the sealed container outside.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid, minimizing the generation of dust.
Solution Preparation
-
Solvent Addition: Slowly add the solvent to the solid compound to avoid splashing.
-
Container Coverage: Keep the container covered as much as possible during the dissolution process.
Post-Handling Decontamination
-
Surface Decontamination: After handling, decontaminate all surfaces within the fume hood with an appropriate solvent and cleaning agent.
-
Waste Disposal: Carefully remove and dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, gloves) in a designated hazardous waste container.
-
Personal Decontamination: After removing gloves, wash hands thoroughly with soap and water.
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Place all solid this compound waste, including contaminated weighing paper and spatulas, into a clearly labeled "Non-Halogenated Solid Organic Waste" container.
-
-
Liquid Waste:
-
Dispose of all solutions containing this compound in a labeled "Non-Halogenated Liquid Organic Waste" container.
-
Do not pour any waste containing this compound down the drain.
-
-
Contaminated PPE:
-
Dispose of all used gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste container.
-
-
Container Management:
-
Keep all waste containers securely closed when not in use.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste management company.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
